Bilobetin
Description
This compound has been reported in Austrocedrus chilensis, Thujopsis dolabrata, and other organisms with data available.
a phospholipase A2 antagonist
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-24-7-4-15(26-12-22(37)29-19(34)9-17(33)10-27(29)40-26)8-18(24)28-20(35)11-21(36)30-23(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEIJEPIYMAGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200095 | |
| Record name | 4'-Monomethylamentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bilobetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
521-32-4 | |
| Record name | Bilobetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Monomethylamentoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Monomethylamentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BILOBETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4UE8X6JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bilobetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
320 °C | |
| Record name | Bilobetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bilobetin and the Nrf2 Antioxidant Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the current understanding of bilobetin's role in modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This compound, a biflavonoid found in Ginkgo biloba and other plants, has demonstrated significant antioxidant properties. This document consolidates available quantitative data, details experimental methodologies from key studies, and visualizes the underlying signaling pathways. The primary focus is on the activation of the Nrf2 pathway by this compound as a mechanism for cellular protection against oxidative stress. While in vivo evidence points to a clear modulation of the Nrf2/Keap1 axis at the transcriptional level, further research is required to fully elucidate the precise molecular interactions and the involvement of upstream signaling cascades.
Introduction to the Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2] This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis and regeneration.[3][4]
This compound as a Modulator of the Nrf2 Pathway
This compound is a biflavonoid with recognized anti-inflammatory and antioxidant activities.[5][6] Recent research has identified its potential to protect against cellular damage by activating the Nrf2 signaling pathway. The primary evidence for this comes from an in vivo study on cisplatin-induced testicular toxicity in rats, which demonstrated that this compound treatment can upregulate Nrf2 gene expression while downregulating the expression of its inhibitor, Keap1.[5][7]
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from a study by Abdel-Moneim et al. (2022), which investigated the protective effects of this compound against cisplatin-induced testicular toxicity in a rat model.[5][7]
Table 1: Effect of this compound on Nrf2 and Keap-1 mRNA Expression in Rat Testicular Tissue [5][7]
| Treatment Group | Nrf2 mRNA Expression (Fold Change vs. Control) | Keap-1 mRNA Expression (Fold Change vs. Control) |
| Control | 1.00 | 1.00 |
| Cisplatin (7 mg/kg) | 0.37 (63% decrease) | 3.25 (225% increase) |
| Cisplatin + this compound (6 mg/kg) | 0.53 (43.24% increase vs. Cisplatin) | 2.46 (24.30% decrease vs. Cisplatin) |
| Cisplatin + this compound (12 mg/kg) | 0.86 (131.62% increase vs. Cisplatin) | 1.48 (54.46% decrease vs. Cisplatin) |
Table 2: Effect of this compound on Oxidative Stress Markers in Rat Testicular Tissue [5][7]
| Treatment Group | Malondialdehyde (MDA) Level (% Change vs. Control) | Superoxide Dismutase (SOD) Activity (% Change vs. Control) |
| Control | 0% | 0% |
| Cisplatin (7 mg/kg) | +80.25% | -50.81% |
| Cisplatin + this compound (6 mg/kg) | +27.38% (vs. Cisplatin) | +24.92% (vs. Cisplatin) |
| Cisplatin + this compound (12 mg/kg) | -41.74% (vs. Cisplatin) | +87.39% (vs. Cisplatin) |
Signaling Pathways and Mechanisms
The precise molecular mechanism by which this compound activates the Nrf2 pathway has not been fully elucidated. Based on the known mechanisms of other flavonoids and the available data, a putative signaling pathway is proposed.
The Keap1-Nrf2 Signaling Pathway
The central mechanism of Nrf2 activation involves its dissociation from Keap1. While direct interaction studies between this compound and Keap1 are currently unavailable, the downregulation of Keap-1 mRNA by this compound suggests a potential regulatory role.[5][7]
Potential Upstream Signaling: PI3K/Akt and MAPK Pathways
Many flavonoids are known to activate Nrf2 through the modulation of upstream protein kinase pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. These kinases can phosphorylate Nrf2, leading to its dissociation from Keap1 and subsequent nuclear translocation. However, there is currently no direct experimental evidence to confirm the involvement of these pathways in this compound-mediated Nrf2 activation.
Experimental Protocols
This section provides a detailed methodology based on the key in vivo study investigating this compound and the Nrf2 pathway.
In Vivo Model of Cisplatin-Induced Testicular Toxicity
This protocol is adapted from Abdel-Moneim et al. (2022).[5][7]
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Animal Model: Adult male Wistar rats.
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Experimental Groups:
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Control Group: Received vehicle (e.g., saline).
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This compound Group: Received this compound (12 mg/kg, p.o.) daily for 10 days.
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Cisplatin Group: Received a single intraperitoneal (i.p.) injection of cisplatin (7 mg/kg) on day 7.
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Cisplatin + this compound (6 mg/kg) Group: Received this compound (6 mg/kg, p.o.) daily for 10 days and a single i.p. injection of cisplatin (7 mg/kg) on day 7.
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Cisplatin + this compound (12 mg/kg) Group: Received this compound (12 mg/kg, p.o.) daily for 10 days and a single i.p. injection of cisplatin (7 mg/kg) on day 7.
-
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Sample Collection: At the end of the 10-day period, animals are euthanized, and testicular tissues are collected for analysis.
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Gene Expression Analysis (RT-qPCR):
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Total RNA is extracted from testicular tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
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Quantitative PCR is performed using specific primers for Nrf2, Keap-1, and a housekeeping gene (e.g., GAPDH) for normalization.
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-
Oxidative Stress Marker Analysis:
-
Lipid Peroxidation (MDA Assay): Testicular tissue homogenates are used to measure malondialdehyde (MDA) levels, typically using a thiobarbituric acid reactive substances (TBARS) assay.
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Antioxidant Enzyme Activity (SOD Assay): Superoxide dismutase (SOD) activity in tissue homogenates is measured using a commercially available assay kit.
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Future Directions and Conclusion
The current body of research strongly suggests that this compound is a promising natural compound for mitigating oxidative stress, with the Nrf2 pathway being a key mediator of its protective effects. The in vivo data clearly demonstrate its ability to modulate the gene expression of Nrf2 and Keap1, leading to a reduction in oxidative damage.[5][7]
However, to fully capitalize on the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Elucidating the Molecular Mechanism: Investigating the direct interaction between this compound and Keap1, and determining the role of upstream signaling pathways such as PI3K/Akt and MAPKs.
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In Vitro Validation: Conducting studies using various cell lines to confirm the activation of Nrf2, including nuclear translocation and the upregulation of downstream target proteins like HO-1 and NQO1.
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Bioavailability and Pharmacokinetics: Addressing the challenges of this compound's low oral bioavailability to enhance its therapeutic efficacy.
References
- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extract of Ginkgo biloba induces phase 2 genes through Keap1-Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Mechanistic Perspective of this compound Protective Effects against Cisplatin-Induced Testicular Toxicity: Role of Nrf-2/Keap-1 Signaling, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanistic Perspective of this compound Protective Effects against Cisplatin-Induced Testicular Toxicity: Role of Nrf-2/Keap-1 Signaling, Inflammation, and Apoptosis | MDPI [mdpi.com]
- 7. The Mechanistic Perspective of this compound Protective Effects against Cisplatin-Induced Testicular Toxicity: Role of Nrf-2/Keap-1 Signaling, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Bilobetin's Neuroprotective Potential: An In Vitro Technical Guide
Introduction
Bilobetin, a biflavonoid predominantly found in the leaves of Ginkgo biloba, has garnered interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct in vitro research on the neuroprotective properties of this compound is currently limited, a substantial body of evidence from studies on the broader Ginkgo biloba extract (EGb 761) and its other biflavonoid constituents, such as ginkgetin, strongly suggests a neuroprotective potential for this compound. This technical guide synthesizes the existing in vitro data on related compounds to provide a predictive framework for the neuroprotective mechanisms of this compound, detailed experimental protocols for its investigation, and potential signaling pathways involved in its action. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents for neurodegenerative diseases.
Core Concepts in Neuroprotection by Ginkgo Biloba Biflavonoids
The neuroprotective effects of Ginkgo biloba extracts and their constituent biflavonoids are thought to be multifactorial. The primary mechanisms elucidated from in vitro studies include:
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Antioxidant Activity and Attenuation of Oxidative Stress: Many neurodegenerative conditions are linked to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. Biflavonoids from Ginkgo biloba have been shown to scavenge free radicals and reduce oxidative damage in neuronal cells.
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Anti-Apoptotic Effects: Apoptosis, or programmed cell death, is a key contributor to neuronal loss in neurodegenerative diseases. Ginkgo biloba constituents have been demonstrated to inhibit key mediators of apoptosis, such as caspases.
-
Modulation of Signaling Pathways: The neuroprotective effects are often mediated through the modulation of intracellular signaling cascades, including those involved in cell survival, inflammation, and stress response.
-
Inhibition of Excitotoxicity: Excessive stimulation by neurotransmitters like glutamate can lead to neuronal damage, a phenomenon known as excitotoxicity. Some components of Ginkgo biloba extract have been shown to mitigate this process.
Quantitative Data on the Neuroprotective Effects of Ginkgo Biloba Constituents In Vitro
The following tables summarize quantitative data from in vitro studies on Ginkgo biloba extract (EGb 761) and its constituents, which may serve as a proxy for the potential effects of this compound.
Table 1: Effects on Cell Viability and Apoptosis
| Compound/Extract | Cell Line | Neurotoxic Insult | Concentration | Effect | Reference |
| Ginkgo Biloba Extract (EGb 761) | SH-SY5Y | Glutamate (50 mM) | 25-100 µg/mL | Dose-dependently attenuated cytotoxicity | [1] |
| Ginkgo Biloba Extract (EGb 761) | SK-N-BE | Hydrogen Peroxide (H₂O₂) | Not specified | Blocked H₂O₂-induced increase in p53 acetylation and PARP cleavage | [2] |
| Bilobalide | Chick embryonic neurons | Staurosporine (200 nM) | 10 µM | Reduced apoptotic neurons from 74% to control levels | [3] |
| Ginkgolide B | Chick embryonic neurons | Staurosporine (200 nM) | 10 µM | Reduced apoptotic neurons from 74% to 31% | [3] |
| Ginkgo Biloba Extract (EGb 761) | PC12 | β-amyloid | Not specified | Dose-dependently prevented apoptosis and cell death | [4] |
Table 2: Effects on Oxidative Stress Markers
| Compound/Extract | Cell Line | Neurotoxic Insult | Concentration | Effect | Reference | | --- | --- | --- | --- | --- | | Ginkgo Biloba Extract (GBE) | SH-SY5Y | Glutamate (50 mM) | 25-100 µg/mL | Dose-dependently attenuated ROS and H₂O₂ generation |[1] |
Experimental Protocols for In Vitro Neuroprotection Assays
The following are detailed methodologies for key experiments that can be adapted to study the neuroprotective effects of this compound.
Cell Culture and Differentiation
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Cell Lines: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies[1][5]. PC12 cells, derived from a rat pheochromocytoma, are another suitable model that can be differentiated into a neuronal phenotype[4][6].
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified atmosphere of 5% CO₂ at 37°C[7].
-
Differentiation (for SH-SY5Y): To induce a more neuron-like phenotype, SH-SY5Y cells can be treated with retinoic acid (e.g., 10 µM) for several days[7].
Induction of Neurotoxicity
-
Oxidative Stress: A common method is to expose cells to hydrogen peroxide (H₂O₂) at concentrations typically ranging from 100 µM to 1 mM for a duration of a few hours to 24 hours[7][8].
-
Glutamate Excitotoxicity: Excitotoxicity can be induced by treating neuronal cultures with high concentrations of glutamate (e.g., 50 mM) for several hours[1].
-
β-Amyloid Toxicity: To model Alzheimer's disease-related toxicity, cells can be exposed to aggregated β-amyloid peptides (e.g., Aβ₂₅₋₃₅)[9].
Assessment of Neuroprotection
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Introduce the neurotoxic agent (e.g., H₂O₂) and co-incubate for the desired duration.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1]
-
-
Apoptosis Assays:
-
Caspase Activity: The activity of key executioner caspases, such as caspase-3, can be measured using fluorometric or colorimetric assay kits that detect the cleavage of a specific substrate.
-
Western Blot for Apoptotic Markers: Analyze the expression levels of pro- and anti-apoptotic proteins.
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins such as cleaved caspase-3, PARP, Bax, and Bcl-2.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
-
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Culture cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Treat cells with this compound followed by the neurotoxic agent.
-
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30-60 minutes.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates higher ROS levels.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway for the anti-apoptotic effects of this compound (hypothesized based on related biflavonoids) and a general experimental workflow for assessing its neuroprotective effects in vitro.
Caption: Hypothesized anti-apoptotic signaling pathway of this compound.
Caption: General experimental workflow for in vitro neuroprotection studies.
Conclusion and Future Directions
While direct experimental evidence for the in vitro neuroprotective effects of this compound is not yet available, the extensive research on the closely related biflavonoid ginkgetin and the broader Ginkgo biloba extract provides a strong rationale for investigating this compound as a potential neuroprotective agent. The established mechanisms of action for these related compounds, including antioxidant, anti-apoptotic, and anti-excitotoxic effects, offer a solid predictive framework for the potential therapeutic benefits of this compound.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the neuroprotective properties of this compound in various in vitro models of neurodegeneration. Future studies should focus on:
-
Directly assessing the efficacy of this compound in protecting neuronal cells from various insults.
-
Elucidating the specific signaling pathways modulated by this compound.
-
Determining the optimal therapeutic concentrations and treatment windows for its neuroprotective effects.
Such research is crucial to validate the hypothesized neuroprotective potential of this compound and to pave the way for its further development as a therapeutic agent for neurodegenerative diseases.
References
- 1. Ginkgo biloba extract protects human neuroblastoma SH-SY5Y cells against oxidative glutamate toxicity by activating redoxosome-p66Shc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgo biloba Prevents Oxidative Stress-Induced Apoptosis Blocking p53 Activation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of serum deprivation- and staurosporine-induced neuronal apoptosis by Ginkgo biloba extract and some of its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ginkgo biloba extract EGb 761 rescues the PC12 neuronal cells from beta-amyloid-induced cell death by inhibiting the formation of beta-amyloid-derived diffusible neurotoxic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bilobetin's Regulation of Apoptosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilobetin, a biflavonoid predominantly isolated from the leaves of Ginkgo biloba, has emerged as a molecule of significant interest in apoptosis research. Exhibiting a dual regulatory role, this compound has demonstrated pro-apoptotic activities in various cancer cell lines while also conferring anti-apoptotic, protective effects in models of chemotherapy-induced toxicity. This differential activity underscores its potential as a therapeutic agent and warrants a detailed understanding of its mechanisms of action. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound in the regulation of apoptosis, supported by quantitative data and detailed experimental protocols.
Pro-Apoptotic Mechanisms of this compound in Cancer Cells
In the context of oncology, this compound primarily induces apoptosis through the intrinsic mitochondrial pathway, initiated by an increase in intracellular reactive oxygen species (ROS) and the inhibition of pro-survival enzymes.
The ROS-CYP2J2 Axis and Downstream Signaling
A primary mechanism of this compound's pro-apoptotic action in hepatocellular carcinoma (HCC) cells is the elevation of ROS and the concurrent inhibition of Cytochrome P450 2J2 (CYP2J2).[1][2] CYP2J2 is an epoxygenase that produces epoxyeicosatrienoic acids (EETs), signaling lipids known to have anti-apoptotic and pro-proliferative effects, often mediated through the activation of survival pathways like PI3K/Akt.[3][4]
By inhibiting CYP2J2, this compound effectively dismantles this pro-survival mechanism. The resulting increase in ROS and decrease in EETs leads to mitochondrial stress and the activation of the intrinsic apoptotic cascade. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c. In the cytosol, cytochrome c facilitates the activation of executioner caspase-3, which in turn cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell.[1]
Furthermore, ginkgo biflavones, including this compound, have been identified as potential activators of the tumor suppressor protein p53 through the inhibition of its negative regulator, MDM2.[5][6] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, further committing the cell to apoptosis.
Anti-Apoptotic (Protective) Mechanisms of this compound
In contrast to its effects on cancer cells, this compound exerts protective, anti-apoptotic effects in non-cancerous tissues subjected to toxic insults, such as cisplatin-induced testicular damage.[3][7][8] This activity is primarily mediated by the enhancement of the cell's antioxidant capacity and the direct inhibition of the apoptotic machinery.
Nrf-2/Keap-1 Antioxidant Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway by inhibiting its repressor, Kelch-like ECH-associated protein 1 (Keap-1).[7] Under normal conditions, Keap-1 targets Nrf-2 for degradation. By inhibiting Keap-1, this compound allows Nrf-2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, such as those for superoxide dismutase (SOD).[7] The resulting increase in antioxidant enzyme activity mitigates the oxidative stress induced by agents like cisplatin, thereby preventing the initiation of the apoptotic cascade.[7]
This protective mechanism also involves the downregulation of key apoptotic mediators. In cisplatin-treated rodent models, co-administration of this compound led to a significant decrease in the expression of p53, the release of cytochrome c, and the activation of caspase-3, effectively shielding the testicular tissue from apoptotic damage.[7]
Quantitative Data Summary
The biological effects of this compound on apoptosis have been quantified in several studies. The following tables summarize key findings.
Table 1: In Vitro Anti-Proliferative and Pro-Apoptotic Activity of this compound
| Cell Line | Assay | Concentration (µM) | Time (h) | Result | Reference |
| Huh7 | MTT Assay | 20 | 48 | ~57.5% reduction in cell viability | [1] |
| MTT Assay | 40 | 48 | ~74.3% reduction in cell viability | [1] | |
| HepG2 | MTT Assay | 40 | 72 | ~74.1% reduction in cell viability | [1] |
| HeLa | Apoptosis Assay | 20 | 24 | Apoptosis rate increased to 45.97% | |
| NCI-H460 | Proliferation | IC50 | 48 | 36.42 µM |
Table 2: Inhibition of CYP2J2 Activity by this compound
| Substrate | IC50 (µM) |
| Terfenadine | 0.81 |
| Ebastine | 2.21 |
| Reference:[1] |
Table 3: In Vivo Anti-Apoptotic Effects of this compound in Cisplatin-Induced Testicular Toxicity Model
| Biomarker | Treatment Group | Result | Reference |
| p53 | This compound (12 mg/kg) | 49.82% decrease vs. Cisplatin group | [7] |
| Cytochrome C | This compound (12 mg/kg) | 50.93% decrease in cytosolic release vs. Cisplatin group | [7] |
| Caspase-3 | This compound (12 mg/kg) | 91.46% suppression of immunostaining vs. Cisplatin group | [7] |
| SOD Activity | This compound (12 mg/kg) | 87.39% increase vs. Cisplatin group | [3] |
Key Experimental Protocols
The following section provides detailed methodologies for the core experiments used to elucidate the role of this compound in apoptosis.
Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells (e.g., Huh7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection - Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound as described above.
-
Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protein Expression - Western Blot Analysis
This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C. Typical dilutions range from 1:500 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Conclusion
This compound presents a compelling case as a modulator of apoptosis with significant therapeutic potential. Its ability to induce apoptosis in cancer cells through ROS generation and inhibition of the CYP2J2 pro-survival pathway, while simultaneously offering protection to healthy tissues via activation of the Nrf-2 antioxidant response, highlights a sophisticated and context-dependent mechanism of action. The detailed signaling pathways, quantitative data, and experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to further investigate and harness the apoptotic regulatory properties of this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanistic Perspective of this compound Protective Effects against Cisplatin-Induced Testicular Toxicity: Role of Nrf-2/Keap-1 Signaling, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. The Mechanistic Perspective of this compound Protective Effects against Cisplatin-Induced Testicular Toxicity: Role of Nrf-2/Keap-1 Signaling, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bilobetin: A Technical Whitepaper on its Anti-inflammatory Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bilobetin, a biflavonoid predominantly found in Ginkgo biloba, has emerged as a compound of significant interest due to its diverse pharmacological activities, including potent anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory properties. It consolidates quantitative data from key in vitro and in vivo studies, details the experimental protocols used to elicit these findings, and visualizes the core molecular mechanisms and signaling pathways involved. The evidence presented herein highlights this compound's capacity to modulate key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), primarily through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2][3][4] The underlying mechanisms involve the suppression of critical pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, and the activation of the protective Nrf-2/Keap-1 antioxidant pathway.[5] This document serves as a foundational resource for researchers and professionals engaged in the exploration and development of novel anti-inflammatory therapeutics.
Introduction
This compound is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavonoid monomers. It is one of the active phytochemicals isolated from the leaves and male flowers of Ginkgo biloba L., a tree renowned for its medicinal properties.[1][2] Structurally, this compound is an amentoflavone derivative. Scientific investigations have revealed its broad therapeutic potential, attributing to its anti-fungal, antioxidant, and anti-proliferative activities.[1] Of particular importance is its pronounced anti-inflammatory capacity, which positions it as a promising candidate for the development of new therapeutic agents for inflammatory diseases.[2][4] This whitepaper will delineate the molecular mechanisms and experimental evidence that substantiate the anti-inflammatory profile of this compound.
In Vitro Anti-inflammatory Activity
The primary model for evaluating the in vitro anti-inflammatory effects of this compound involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).[2][3][4] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of various pro-inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
Studies have consistently shown that this compound significantly inhibits the production of key inflammatory molecules in a dose-dependent manner.[2][3][4] This includes the suppression of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammatory pathology, as well as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4] Furthermore, this compound effectively reduces the levels of Prostaglandin E2 (PGE2), a key mediator of pain and inflammation synthesized via the cyclooxygenase (COX) pathway.[2][3]
Quantitative Data
The inhibitory effects of this compound on the production of these mediators have been quantified, demonstrating its potency.
Table 1: In Vitro Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
| Mediator | Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) | RAW264.7 | LPS | 50 µM | 80.19% inhibition | [2][3][6] |
| TNF-α | RAW264.7 | LPS | 10 - 40 µM | Significant dose-dependent inhibition | [2][3][4] |
| IL-6 | RAW264.7 | LPS | 10 - 40 µM | Significant dose-dependent inhibition | [2][3][4] |
| PGE2 | RAW264.7 | LPS | 10 - 40 µM | Significant dose-dependent inhibition | [2][3] |
| iNOS mRNA | RAW264.7 | LPS | 10 - 40 µM | Significant dose-dependent inhibition | [2][3][4] |
| COX-2 mRNA | RAW264.7 | LPS | 10 - 40 µM | Significant dose-dependent inhibition | [2][3][4] |
Experimental Protocol: LPS-stimulated RAW264.7 Macrophage Assay
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS only) are included.
-
Analysis of Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.
-
Cytokines (TNF-α, IL-6) and PGE2: Levels of these mediators in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
mRNA Expression (iNOS, COX-2): Total RNA is extracted from the cells, and the relative expression levels of iNOS and COX-2 mRNA are determined using Reverse Transcription-Polymerase Chain Reaction (RT-PCR) or Quantitative Real-Time PCR (qPCR).
-
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects by targeting the upstream signaling pathways that regulate the expression of pro-inflammatory genes. The primary mechanisms involve the modulation of the NF-κB and MAPK signaling cascades and the inhibition of pro-inflammatory enzymes iNOS and COX-2.
Workflow and Signaling Pathways
The general experimental approach to elucidating these mechanisms is outlined below, followed by detailed diagrams of the specific signaling pathways affected by this compound.
Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[7][8] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[8] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory proteins, including iNOS, COX-2, TNF-α, and IL-6.[7] Studies on related flavonoids and Ginkgo biloba extract suggest that this compound likely inhibits this pathway, preventing the nuclear translocation of NF-κB and thereby suppressing the expression of its target genes.[9][10]
Modulation of MAPK Pathways
Mitogen-Activated Protein Kinases (MAPKs) are another crucial set of signaling proteins involved in the inflammatory response.[11][12] Key MAPK families include p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK). LPS stimulation activates these kinases through phosphorylation.[13] Activated MAPKs, in turn, phosphorylate various transcription factors, such as Activator Protein-1 (AP-1), which collaborates with NF-κB to drive the expression of inflammatory genes.[14] Evidence from studies on Ginkgo biloba extract and other flavonoids indicates that they can suppress the phosphorylation of p38, JNK, and ERK, thereby attenuating the inflammatory cascade.[9][14] It is highly probable that this compound shares this mechanism of action.
In Vivo Anti-inflammatory and Protective Effects
The anti-inflammatory potential of this compound has also been investigated in animal models, demonstrating its efficacy beyond cell culture systems.
Cisplatin-Induced Testicular Toxicity Model
In a study investigating cisplatin (CP)-induced testicular damage in rats, this compound co-treatment demonstrated significant protective effects.[5] Cisplatin is known to induce inflammation and oxidative stress. This compound administration markedly upregulated the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] This effect is linked to the activation of the Nrf-2/Keap-1 signaling pathway. Nrf-2 is a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf-2, this compound enhances the antioxidant capacity of the tissue, which in turn can suppress NF-κB-mediated inflammation and promote an anti-inflammatory environment.[5]
Carrageenan-Induced Paw Edema Model
While studies on isolated this compound in this model are limited, research on Ginkgo biloba extract (EGb 761), which contains this compound, has shown significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[15][16] Oral administration of the extract significantly reduced paw swelling, an effect comparable to the standard anti-inflammatory drug piroxicam.[15][16] This model involves two phases of inflammation; the initial phase mediated by histamine and serotonin, and a later phase mediated by prostaglandins and other mediators.[17] The effectiveness of the extract suggests inhibition of these later-phase mediators, consistent with the observed inhibition of the COX-2/PGE2 pathway.[17]
Quantitative Data
Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of this compound
| Model | Species | Treatment | Dosage | Observed Effect | Reference |
| Cisplatin-induced testicular toxicity | Rat | This compound (IP) | 6 mg/kg | 44.8% increase in IL-10 mRNA expression | [5] |
| Cisplatin-induced testicular toxicity | Rat | This compound (IP) | 12 mg/kg | 137.7% increase in IL-10 mRNA expression | [5] |
| Cisplatin-induced testicular toxicity | Rat | This compound (IP) | 12 mg/kg | 87.39% increase in SOD activity | [5] |
| Carrageenan-induced paw edema | Rat | Ginkgo biloba extract (oral) | 250 mg/kg | Significant reduction in paw edema | [15][16] |
Experimental Protocols
-
Cisplatin-Induced Testicular Toxicity Model:
-
Animals: Male Wistar rats are used.
-
Induction: Testicular toxicity is induced by a single intraperitoneal (IP) injection of cisplatin (e.g., 7 mg/kg).[5]
-
Treatment: this compound (e.g., 6 and 12 mg/kg) is administered via IP injection daily for a set period (e.g., 10 days), with the cisplatin injection given on a specific day within that period (e.g., day 3).[5]
-
Analysis: At the end of the study, testicular tissues are collected for histopathological examination, measurement of IL-10 mRNA expression via RT-PCR, and assessment of antioxidant enzyme activity (e.g., SOD).[5]
-
-
Carrageenan-Induced Paw Edema Model:
-
Animals: Male Wistar rats or Swiss albino mice are used.[15][17]
-
Treatment: Animals are pre-treated orally with this compound or vehicle one hour before the inflammatory insult. A positive control group receives a standard NSAID like piroxicam or ibuprofen.[15][16][17]
-
Induction: Acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw.[15][16]
-
Analysis: Paw volume is measured using a plethysmometer at baseline and at several time points (e.g., 1, 2, 3, 4 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.[15][17]
-
Conclusion and Future Directions
The collective evidence strongly supports the anti-inflammatory properties of this compound. It functions as a multi-target agent, effectively suppressing the production of key pro-inflammatory mediators (NO, TNF-α, IL-6, PGE2) by inhibiting the expression of iNOS and COX-2. These effects are mechanistically driven by the downregulation of the NF-κB and MAPK signaling pathways. Furthermore, in vivo data suggests a protective role through the upregulation of anti-inflammatory cytokines and the activation of the Nrf-2 antioxidant pathway.
This compound's potent and multi-faceted anti-inflammatory profile makes it a compelling candidate for further preclinical and clinical development. Future research should focus on:
-
Pharmacokinetic and bioavailability studies to optimize dosing and delivery.
-
Evaluation in a broader range of chronic inflammatory disease models (e.g., arthritis, inflammatory bowel disease).
-
Detailed investigation into its specific molecular targets within the inflammatory signaling cascades.
-
Toxicology and safety profiling to establish a therapeutic window for clinical applications.
This in-depth understanding will be critical for translating the therapeutic promise of this compound into novel treatments for a variety of inflammatory conditions.
References
- 1. Biological Importance of a Biflavonoid 'this compound' in the Medicine: Medicinal Importance, Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of chemical components from Ginkgo biloba L. male flowers on lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. mdpi.com [mdpi.com]
- 5. The Mechanistic Perspective of this compound Protective Effects against Cisplatin-Induced Testicular Toxicity: Role of Nrf-2/Keap-1 Signaling, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 9. Effects of Ginkgo biloba extract (EGb 761) and quercetin on lipopolysaccharide-induced signaling pathways involved in the release of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammatory mechanisms of Ginkgo Biloba extract in improving memory functions through lncRNA-COX2/NF-κB pathway in mice with status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-neuroinflammatory activity of nobiletin on suppression of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Ginkgo biloba extract (EGb 761) and quercetin on lipopolysaccharide-induced release of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jlsb.science-line.com [jlsb.science-line.com]
- 17. phytopharmajournal.com [phytopharmajournal.com]
Bilobetin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bilobetin, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound's natural occurrence, detailing its primary plant sources and the concentrations at which it is found. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, with a focus on modern, efficient methodologies. A key signaling pathway influenced by this compound is also elucidated, offering insights into its mechanism of action at the molecular level. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Sources of this compound
This compound is primarily found in the plant kingdom, with its most notable source being the leaves of the Ginkgo biloba tree. It is also present in other plant species, although typically in lower concentrations. The concentration of this compound in its natural sources can vary depending on factors such as the season of harvest and the specific part of the plant being analyzed.
Data Presentation: Quantitative Analysis of this compound in Natural Sources
The following table summarizes the quantitative data available for this compound content in its primary natural sources.
| Plant Species | Plant Part | This compound Content (µg/g dry weight) | Reference |
| Ginkgo biloba | Leaves (May) | 139.23 | [1] |
| Ginkgo biloba | Leaves (November) | 598.96 | [1] |
| Austrocedrus chilensis | Not Specified | Data not available in reviewed literature | |
| Thujopsis dolabrata | Leaves | Biflavonoids present, but this compound not individually quantified | [2][3][4] |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound from plant materials, primarily focusing on Ginkgo biloba leaves.
Extraction of this compound
Several methods have been developed for the extraction of this compound and other biflavonoids from plant matrices. Ultrasound-assisted extraction (UAE) and enzyme-assisted extraction (EAE) are two modern and efficient techniques.
2.1.1. Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is optimized for the extraction of flavonoids from Ginkgo biloba leaves.[1][5][6][7]
Materials and Equipment:
-
Dried and powdered Ginkgo biloba leaves
-
80% Ethanol
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Ginkgo biloba leaves.
-
Solvent Addition: Add 150 mL of 80% ethanol to the plant material (solvent-to-material ratio of 15:1 mL/g).
-
Ultrasonication: Place the mixture in an ultrasonic bath and sonicate for 120 seconds at a temperature of 45°C.[8]
-
Filtration and Centrifugation: Filter the extract through filter paper. Centrifuge the filtrate at 4000 rpm for 10 minutes to remove any remaining solid particles.
-
Concentration: Concentrate the supernatant using a rotary evaporator at 50°C to obtain the crude extract.
-
Storage: Store the extract at 4°C for further analysis.
2.1.2. Enzyme-Assisted Extraction (EAE) Protocol
This method utilizes enzymes to break down the plant cell wall, enhancing the release of intracellular bioactive compounds.[6][9][10]
Materials and Equipment:
-
Dried and powdered Ginkgo biloba leaves
-
Cellulase and Pectinase
-
Buffer solution (pH 4.5)
-
Shaking water bath
-
70% Ethanol
-
Soxhlet extractor
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 1 g of dried, powdered Ginkgo biloba leaves.
-
Enzyme Treatment: Add 4 mg of cellulase and 4 mg of pectinase to the plant powder in 20 mL of a suitable buffer solution with a pH of 4.5.
-
Incubation: Place the mixture in a shaking water bath at 50°C for 125 minutes.
-
Ethanol Extraction: After incubation, subject the enzyme-treated material to Soxhlet extraction with 70% ethanol.
-
Centrifugation: Centrifuge the resulting extract to remove solid debris.
-
Supernatant Collection: Collect the supernatant containing the extracted flavonoids.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol details a validated HPLC method for the quantitative analysis of this compound in plant extracts.[11]
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a precise amount of this compound analytical standard.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with different concentrations.
-
-
Sample Preparation:
-
Dissolve a known amount of the plant extract in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile and water (both containing 0.1% formic acid). A common gradient starts with a lower concentration of acetonitrile, which is gradually increased over the run time. A specific example is a mobile phase of purified water and acetonitrile (3:7, v/v) containing 0.1% formic acid for isocratic elution.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: this compound shows strong absorbance at approximately 330 nm.[11]
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis and Quantification:
-
Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Biological Signaling Pathway
This compound has been shown to exert its biological effects through various signaling pathways. One of the well-documented pathways involves its role in ameliorating insulin resistance and hyperlipidemia through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction, purification, and analysis of this compound from plant sources.
This compound-Mediated PPARα Signaling Pathway
Caption: this compound activates PKA, leading to the phosphorylation and activation of PPARα, which then promotes the transcription of genes involved in lipid catabolism.
Conclusion
This technical guide provides a comprehensive overview of the natural sources, extraction methodologies, and a key signaling pathway of this compound. The quantitative data highlights Ginkgo biloba as the primary source of this biflavonoid. The detailed experimental protocols for UAE, EAE, and HPLC analysis offer practical guidance for researchers. Furthermore, the elucidation of the PPARα signaling pathway provides a molecular basis for this compound's observed therapeutic effects on lipid metabolism and insulin resistance. This compilation of information serves as a valuable resource to facilitate further research and development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasonic-Assisted Ginkgo biloba Leaves Extract as Natural Antioxidant on Oxidative Stability of Oils During Deep-Frying - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal-archiveuromedica.eu [journal-archiveuromedica.eu]
- 5. researchgate.net [researchgate.net]
- 6. Development of HPLC Protocol and Simultaneous Quantification of Four Free Flavonoids from Dracocephalum heterophyllum Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of this compound in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. phcogres.com [phcogres.com]
- 11. researchgate.net [researchgate.net]
Bilobetin: A Comprehensive Technical Guide on its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilobetin is a naturally occurring biflavonoid, a class of secondary metabolites found in various plants, most notably in the leaves of Ginkgo biloba. As a member of the flavonoid family, it possesses a characteristic polyphenolic structure that contributes to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure and pharmacological properties of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development endeavors.
Chemical Structure and Identification
This compound is a bioflavonoid composed of two apigenin units linked together. Specifically, it is the 4'-O-methyl ether of amentoflavone. Its systematic IUPAC name is 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one.[1]
The structural identity of this compound is well-defined by various chemical identifiers, which are crucial for accurate documentation and database referencing in research.
| Identifier | Value |
| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[1] |
| Molecular Formula | C₃₁H₂₀O₁₀[1][2][3][4] |
| Molecular Weight | 552.48 g/mol [3] |
| CAS Number | 521-32-4[1][2] |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O[1] |
| InChI Key | IWEIJEPIYMAGTH-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are essential for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. These properties also guide formulation development for preclinical and clinical studies.
| Property | Value | Source |
| Melting Point | 225 °C | ChemicalBook |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Slightly soluble in water. | ChemBK, ChemicalBook |
| pKa (acidic) | 6.18 ± 0.40 (Predicted) | ChemBK, ChemicalBook |
| LogP | 5.4 (Estimated) | The Good Scents Company |
| Appearance | Yellow powder | BOC Sciences |
Pharmacological Properties and Mechanisms of Action
This compound exhibits a wide range of pharmacological activities, making it a promising candidate for the development of novel therapeutics for various diseases. Its multifaceted mechanism of action often involves the modulation of key signaling pathways.
Anticancer Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.
Quantitative Data: IC₅₀ Values for Anticancer Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 14.79 - 97.28 (range) | Cayman Chemical |
| NCI-H460 | Lung Cancer | 14.79 - 97.28 (range) | Cayman Chemical |
| Daudi | Burkitt's Lymphoma | 14.79 - 97.28 (range) | Cayman Chemical |
| K562 | Chronic Myelogenous Leukemia | 14.79 - 97.28 (range) | Cayman Chemical |
| SKOV3 | Ovarian Cancer | 14.79 - 97.28 (range) | Cayman Chemical |
| MIA PaCa-2 | Pancreatic Cancer | 14.79 - 97.28 (range) | Cayman Chemical |
| MCF-7 | Breast Cancer | 14.79 - 97.28 (range) | Cayman Chemical |
| Huh7 | Hepatocellular Carcinoma | Not specified | ResearchGate |
| HepG2 | Hepatocellular Carcinoma | Not specified | ResearchGate |
Mechanism of Action:
This compound's anticancer effects are mediated through multiple mechanisms, including:
-
Induction of Apoptosis: It promotes programmed cell death by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[4][5]
-
Cell Cycle Arrest: this compound can arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[4][5]
-
Inhibition of Signaling Pathways: It has been shown to modulate critical signaling pathways involved in cancer progression, such as the JAK/STAT and MAPK pathways.
Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells
Caption: this compound induces apoptosis by increasing ROS, modulating Bax and Bcl-2, and activating caspases.
Metabolic Regulation
This compound has shown promise in the management of metabolic disorders, particularly in improving insulin resistance and hyperlipidemia.
Mechanism of Action:
The primary mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a key regulator of lipid metabolism. This compound enhances the phosphorylation and nuclear translocation of PPARα, leading to:
-
Increased hepatic uptake and oxidation of lipids.
-
Reduced secretion of very-low-density lipoprotein (VLDL) triglycerides.
-
Decreased blood triglyceride levels.[1]
This activation of PPARα is mediated through the Protein Kinase A (PKA) signaling pathway.[1]
Signaling Pathway: this compound's Effect on PPARα Activation
Caption: this compound activates PKA, leading to PPARα phosphorylation, nuclear translocation, and increased lipid metabolism.
Antioxidant Activity
As a flavonoid, this compound possesses potent antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage. This activity is fundamental to many of its other pharmacological effects.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Mechanism of Action:
It can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against various viruses, including influenza A and SARS-CoV-2.[6]
Mechanism of Action:
Against influenza virus, this compound has been identified as an inhibitor of the polymerase acidic (PA) endonuclease, a crucial enzyme for viral replication.[2] For SARS-CoV-2, it has shown inhibitory activity against the 3-chymotrypsin-like protease (3CLpro), an essential enzyme for viral replication.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacological properties of this compound.
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare various concentrations of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the this compound concentration.
Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the expression levels of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspases) in this compound-treated cells.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the MTT assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
ABTS Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of this compound by measuring its ability to scavenge the ABTS radical cation.
Protocol:
-
ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add a small volume of the this compound solution (at various concentrations) to a specific volume of the ABTS•+ working solution.
-
Incubation and Measurement: After a short incubation period (e.g., 6 minutes) at room temperature, measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the AB-TS•+ solution with the this compound sample.
Conclusion
This compound is a promising natural biflavonoid with a well-characterized chemical structure and a broad spectrum of pharmacological activities. Its potential as an anticancer, metabolic regulating, antioxidant, anti-inflammatory, and antiviral agent warrants further investigation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to advance the scientific understanding and therapeutic application of this compound. Further preclinical and clinical studies are essential to fully elucidate its efficacy and safety profile for potential use in human health.
References
- 1. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of Bilobetin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the quantification of bilobetin, a key biflavonoid found in Ginkgo biloba, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for the analysis of this compound in plant extracts and other matrices. This document provides comprehensive experimental procedures, instrument parameters, and data presentation guidelines to ensure accurate and reproducible results for researchers, scientists, and professionals in drug development.
Introduction
This compound is a naturally occurring biflavonoid predominantly found in the leaves of the Ginkgo biloba tree.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its various reported pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate quantification of this compound in raw materials and finished products is crucial for quality control and for elucidating its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of flavonoids like this compound.[2] This application note details a reliable HPLC method for the quantitative analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.
-
Column: A reversed-phase C18 column is recommended for the separation of this compound. A common specification is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Purified water (18.2 MΩ·cm)
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the quantification of this compound:
| Parameter | Value |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
Note: The gradient and mobile phase composition may need to be optimized based on the specific column and HPLC system used.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Ginkgo biloba leaves)
-
Drying and Grinding: Dry the Ginkgo biloba leaves at 60°C until a constant weight is achieved. Grind the dried leaves into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in the table below.
| Parameter | Typical Results |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | Dependent on instrument sensitivity |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Data Analysis and Quantification
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the this compound reference standard.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Quantification: The concentration of this compound in the sample is determined by interpolating the peak area of the sample on the calibration curve.
The amount of this compound in the original sample can be calculated using the following formula:
Amount (mg/g) = (C x V x D) / W
Where:
-
C = Concentration of this compound from the calibration curve (mg/mL)
-
V = Final volume of the sample extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the sample (g)
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and data analysis will be a valuable resource for researchers and industry professionals working with Ginkgo biloba and its bioactive compounds. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, accurate data.
References
Bilobetin: Solubility, Protocols, and Application Notes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bilobetin is a naturally occurring biflavonoid predominantly isolated from the leaves of Ginkgo biloba.[1][2] It is recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-fungal, anti-proliferative, and antihyperlipidemic effects.[2] Notably, this compound has been shown to ameliorate insulin resistance and reduce blood lipids by activating the PKA/PPARα signaling pathway.[3][4][5][6] These diverse biological functions make this compound a compound of significant interest in biomedical research and drug discovery.
This document provides detailed information on the solubility of this compound in common laboratory solvents, protocols for its preparation and use in experimental settings, and an overview of its key signaling pathways.
Solubility Data
The solubility of this compound can vary between suppliers. The following data has been compiled from publicly available product data sheets. It is always recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 10 - 25 mg/mL | 18.1 - 45.2 mM | [3][5][6] |
| Ethanol | 2.5 mg/mL | 4.5 mM | [5][6] |
| DMF | 10 mg/mL | 18.1 mM | [5][6] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | 0.25 mM | [5][6] |
Note: The molecular weight of this compound is 552.48 g/mol .[5]
Experimental Protocols
Protocol 2.1: Preparation of High-Concentration Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (sonicator)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[7]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM solution, weigh 5.52 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: To facilitate dissolution, vortex the solution vigorously. If particulates remain, sonication in an ultrasonic water bath or gentle warming of the tube to 37°C is recommended until the solution is clear.[3][5][6]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][6] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][6] Protect from light.[4]
Protocol 2.2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of a DMSO stock solution into an aqueous medium for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution into the cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound tested. Typically, the final DMSO concentration in cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Application: Mix the working solution gently by pipetting or inverting before adding it to the cells.
Protocol 2.3: Example Formulation for In Vivo Studies
For animal experiments, this compound often requires a specific formulation to ensure solubility and bioavailability. An example formulation is provided below.[3] Researchers should develop a dissolution method appropriate for their specific animal model and administration route.[3]
Example Formulation:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
Procedure:
-
Prepare a concentrated mother liquor of this compound in DMSO.
-
Add PEG300 to the mother liquor and mix until clear.
-
Add Tween 80 and mix until clear.
-
Finally, add the saline or PBS to reach the final volume and mix thoroughly.
Key Signaling Pathways
This compound exerts its biological effects by modulating several key cellular signaling pathways.
-
PKA/PPARα Pathway: this compound is known to ameliorate insulin resistance and hyperlipidemia.[4][5] It elevates intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[4][5] Activated PKA then phosphorylates Peroxisome Proliferator-Activated Receptor alpha (PPARα), promoting its translocation from the cytoplasm to the nucleus.[3][4] In the nucleus, PPARα acts as a transcription factor to upregulate genes involved in lipid catabolism and β-oxidation.[4][5]
-
Nrf-2/Keap-1 Antioxidant Pathway: this compound demonstrates protective effects against oxidative stress. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[8][9] Under normal conditions, Nrf-2 is bound to Kelch-like ECH-associated protein 1 (Keap-1), which targets it for degradation. This compound can disrupt the Nrf-2/Keap-1 interaction, allowing Nrf-2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, thereby enhancing the cell's antioxidant capacity.[8][9]
-
Apoptosis Pathway: this compound has been shown to induce apoptosis in cancer cells, such as human hepatocellular carcinoma.[4][10] The mechanisms include the induction of reactive oxygen species (ROS), DNA damage, and an increase in the sub-G1 cell cycle population.[4][10] In other contexts, such as protecting against cisplatin-induced toxicity, this compound can have anti-apoptotic effects by decreasing the expression of apoptosis biomarkers like p53, Cytochrome-C, and caspase-3.[8][9]
Visualizations
The following diagrams illustrate a key signaling pathway for this compound and a standard experimental workflow.
Caption: this compound-activated PKA/PPARα signaling pathway.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound | 521-32-4 [chemicalbook.com]
- 2. Biological Importance of a Biflavonoid 'this compound' in the Medicine: Medicinal Importance, Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | PPAR | PKA | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | CAS:521-32-4 | Manufacturer ChemFaces [chemfaces.com]
- 8. The Mechanistic Perspective of this compound Protective Effects against Cisplatin-Induced Testicular Toxicity: Role of Nrf-2/Keap-1 Signaling, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanistic Perspective of this compound Protective Effects against Cisplatin-Induced Testicular Toxicity: Role of Nrf-2/Keap-1 Signaling, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosage of Bilobetin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for determining the in vivo dosage of bilobetin in rodent models, with a primary focus on mice. Due to the limited number of studies using isolated this compound, data from a key rat study is presented as a foundational reference, alongside general protocols for flavonoid administration in rodents.
Introduction to this compound
This compound is a biflavonoid naturally found in plants such as Ginkgo biloba. It has garnered scientific interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities[1][2]. Preclinical research is crucial to establish effective and safe dosing regimens for advancing this compound toward clinical applications.
Quantitative Data Summary
The following table summarizes the quantitative data from a significant in vivo study that utilized this compound in a rodent model. It is important to note that this study was conducted in rats; however, the provided dosages can serve as a starting point for dose-range finding studies in mice.
Table 1: In Vivo Dosage of this compound in a Rat Model of Cisplatin-Induced Testicular Toxicity
| Parameter | Details | Reference |
| Animal Model | Male Wistar rats | [3] |
| Condition | Cisplatin-induced testicular toxicity | [3] |
| Compound | This compound | [3] |
| Route of Administration | Oral gavage | [3] |
| Dosage | 6 mg/kg and 12 mg/kg | [3] |
| Frequency | Daily | [3] |
| Duration | 10 days | [3] |
| Vehicle | Not specified | [3] |
| Observed Effects | - Ameliorated testicular injury- Boosted serum testosterone levels- Restored relative testicular weight- Decreased apoptosis biomarkers (P53, Cytochrome-C, caspase-3)- Enhanced antioxidant status via Nrf-2 activation | [3] |
| Toxicity | No adverse effects reported at the tested doses. | [3] |
Note: While the above study provides specific dosages for this compound, other studies have investigated the effects of Ginkgo biloba extract (which contains this compound) at much higher doses (up to 2000 mg/kg in mice) without specifying the exact this compound concentration. These studies on the extract primarily focused on toxicity and carcinogenicity.
Experimental Protocols
Preparation of this compound for Administration
3.1.1. Oral Gavage Suspension
This protocol is a general guideline for preparing a flavonoid like this compound for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water, or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Analytical balance
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 6 or 12 mg/kg) and the number of animals.
-
Weigh the precise amount of this compound powder using an analytical balance.
-
If using a vehicle with a suspending agent like CMC-Na, gradually add the vehicle to the this compound powder in a mortar and triturate until a uniform suspension is formed.
-
Alternatively, for a solution, first dissolve the this compound in a small amount of a suitable solvent like DMSO, and then add the other components of the vehicle (PEG300, Tween-80, saline) while vortexing to ensure proper mixing.
-
Transfer the final suspension/solution to a sterile tube.
-
Vortex the suspension/solution thoroughly before each administration to ensure homogeneity.
3.1.2. Intraperitoneal (IP) Injection Solution
This protocol provides a general method for preparing this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, with the final DMSO concentration kept low, typically <10%)
-
Sterile filters (0.22 µm)
-
Sterile vials
-
Analytical balance
-
Vortex mixer
Protocol:
-
Calculate the necessary amount of this compound for the desired dosage.
-
Weigh the this compound powder accurately.
-
Dissolve the this compound in a minimal amount of a suitable sterile solvent (e.g., DMSO).
-
Gradually add the sterile saline or PBS to the dissolved this compound while vortexing to achieve the final desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is low to minimize toxicity.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution appropriately (e.g., at 4°C for short-term use or frozen for long-term storage, protected from light).
Administration Protocols
3.2.1. Oral Gavage in Mice
Materials:
-
Prepared this compound suspension/solution
-
Appropriate gauge gavage needle for mice (typically 20-22 gauge with a ball tip)
-
Syringe (1 ml)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the exact volume of the this compound preparation to administer.
-
Gently restrain the mouse, ensuring its head and body are held securely to prevent movement.
-
Measure the length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe filled with the calculated volume of the this compound preparation.
-
Carefully insert the gavage needle into the mouse's mouth, guiding it along the side of the mouth and over the tongue into the esophagus.
-
Advance the needle to the predetermined depth.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress after the procedure.
3.2.2. Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared sterile this compound solution
-
Sterile syringe (1 ml) and needle (typically 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Protocol:
-
Weigh the mouse to calculate the required injection volume.
-
Draw the calculated volume of the this compound solution into the sterile syringe.
-
Securely restrain the mouse, exposing its abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
This compound and the Nrf2/Keap1 Signaling Pathway
This compound has been shown to exert its antioxidant effects by modulating the Nrf2/Keap1 signaling pathway[3]. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes.
Caption: Nrf2/Keap1 signaling pathway modulation by this compound.
Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a mouse model of a specific disease.
Caption: General experimental workflow for in vivo this compound studies.
References
Bilobetin Administration for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of bilobetin in animal studies, focusing on common routes and relevant biological pathways.
Data Presentation
| Compound | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Absolute Bioavailability (%) | Animal Model |
| Quercetin | Intravenous | 50 | - | - | - | - | Rat |
| Oral (solution) | 50 | - | - | - | 27.5 | Rat | |
| Oral (suspension) | 50 | - | - | - | 16.2 | Rat | |
| Tangeretin | Intravenous | 5 | 1.11 ± 0.41 | - | 78.85 ± 7.39 | - | Rat |
| Oral | 50 | 0.87 ± 0.33 | 340.00 ± 48.99 | 213.78 ± 80.63 | 27.11 | Rat |
Note: This data is for illustrative purposes to show the general pharmacokinetic profile of flavonoids and is not specific to this compound.
Experimental Protocols
Oral Administration Protocol (Rat)
This protocol is designed for the oral administration of this compound to rats, a common route for studying the effects of flavonoids. A study investigating the protective effects of this compound against cisplatin-induced testicular toxicity in rats used oral administration at doses of 6 and 12 mg/kg.[2]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium, or a mixture of DMSO and saline)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
To prepare a suspension, gradually add the vehicle to the this compound powder while vortexing to ensure a uniform suspension. For a solution, dissolve this compound in a small amount of DMSO first and then dilute with saline to the final concentration (ensure the final DMSO concentration is low, typically <5%, to avoid toxicity).
-
Prepare the dosing solution fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Acclimatize the rats to the experimental conditions for at least one week prior to the study.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the calculated volume of the this compound solution or suspension.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Intravenous Administration Protocol (Rat)
Intravenous administration allows for direct entry of this compound into the systemic circulation, bypassing first-pass metabolism, which is useful for pharmacokinetic studies. A study by Son and Kang (2020) utilized intravenous administration to determine the plasma concentration of this compound in rats.[3]
Materials:
-
This compound
-
Sterile vehicle (e.g., saline containing a solubilizing agent like DMSO and/or a cyclodextrin)
-
Syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in a suitable vehicle. Due to its poor water solubility, this compound may first be dissolved in a minimal amount of sterile DMSO and then diluted with sterile saline. The final solution must be clear and free of particulates.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
-
Animal Handling and Dosing:
-
Place the rat in a restrainer, leaving the tail exposed.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Disinfect the injection site on the tail with an alcohol swab.
-
Insert the needle into the lateral tail vein at a shallow angle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any signs of distress.
-
Intraperitoneal Administration Protocol (Mouse/Rat)
Intraperitoneal injection is a common route for administering substances to rodents, offering rapid absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent)
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal restrainer
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution or suspension of this compound in the chosen vehicle, as described for the IV protocol.
-
-
Animal Handling and Dosing:
-
Properly restrain the animal to expose the abdomen. For a mouse, this can be done by scruffing the neck and securing the tail. For a rat, a two-person handling technique may be safer.
-
Tilt the animal slightly with its head downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or organ.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse effects.
-
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways involved in metabolism and cellular protection.
Caption: this compound activates PKA, leading to PPARα phosphorylation and activation, which promotes the transcription of genes involved in β-oxidation.[4]
Caption: this compound inhibits Keap1, leading to the stabilization and nuclear translocation of Nrf2, which activates antioxidant gene expression.[2]
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanistic Perspective of this compound Protective Effects against Cisplatin-Induced Testicular Toxicity: Role of Nrf-2/Keap-1 Signaling, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of this compound in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates insulin resistance by PKA-mediated phosphorylation of PPARα in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis of Bilobetin-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Western blot analysis of cells treated with bilobetin, a biflavonoid found in Ginkgo biloba. The information compiled is intended to guide researchers in investigating the molecular mechanisms of this compound's biological activities, particularly its anti-cancer and anti-inflammatory effects.
Introduction
This compound has garnered significant interest for its potential therapeutic applications, including its anti-proliferative, pro-apoptotic, antioxidant, and anti-inflammatory properties.[1] Western blot analysis is a crucial technique to elucidate the molecular pathways through which this compound exerts its effects by examining changes in the expression levels of key signaling proteins. This document outlines the affected signaling pathways, summarizes quantitative data from various studies, and provides a detailed protocol for performing Western blot analysis on this compound-treated cells.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways involved in cell survival, apoptosis, and inflammation.
-
Apoptosis Pathway: A primary mechanism of this compound's anti-cancer effect is the induction of apoptosis.[2][3][4][5] Treatment with this compound leads to the upregulation of pro-apoptotic proteins such as Bax, cleaved Caspase-3, and cleaved PARP, while downregulating the anti-apoptotic protein Bcl-2.[2][3][4][5]
-
Nrf-2/Keap-1 Antioxidant Pathway: this compound demonstrates protective effects against oxidative stress by modulating the Nrf-2/Keap-1 pathway. It has been observed to enhance the expression of Nuclear factor erythroid 2-related factor 2 (Nrf-2) and decrease the expression of its inhibitor, Kelch-like ECH-associated protein 1 (Keap-1).[6][7] This leads to an increased antioxidant response.
-
MAPK and PI3K/Akt Signaling Pathways: While direct and extensive studies are still emerging, evidence suggests that biflavonoids from Ginkgo biloba, including this compound, can modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are critical in cell proliferation and survival.[8][9][10]
-
Anti-inflammatory Pathways: this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators.[1][11] This is associated with the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]
Data Presentation: Quantitative Western Blot Data Summary
The following tables summarize the quantitative changes in protein expression observed in cells treated with this compound across various studies. The data is presented as fold change or percentage change relative to untreated controls.
Table 1: Effect of this compound on Apoptosis-Related Proteins in Cancer Cells
| Cell Line | Protein | This compound Concentration | Duration of Treatment | Change in Protein Expression | Reference |
| Huh7 & HepG2 (Hepatocellular Carcinoma) | Cleaved PARP | 5, 10, 20 µM | 24 h | Upregulated | [2] |
| Huh7 & HepG2 (Hepatocellular Carcinoma) | Cleaved Caspase-3 | 5, 10, 20 µM | 24 h | Upregulated | [2] |
| Huh7 & HepG2 (Hepatocellular Carcinoma) | Bax | 5, 10, 20 µM | 24 h | Upregulated | [2] |
| HeLa (Cervical Cancer) | Bax | Not specified | Not specified | Activated | [3][4][5] |
| HeLa (Cervical Cancer) | Caspase-3 | Not specified | Not specified | Activated | [3][4][5] |
| HeLa (Cervical Cancer) | Bcl-2 | Not specified | Not specified | Inhibited | [3][4] |
Table 2: Effect of this compound on Nrf-2/Keap-1 Pathway Proteins in Rat Testicular Tissue
| Treatment Group | Protein | Change in Gene Expression vs. Cisplatin Group | Reference |
| Cisplatin + this compound (6 mg/kg) | Nrf-2 | 43.24% Upregulation | [6] |
| Cisplatin + this compound (12 mg/kg) | Nrf-2 | 131.62% Upregulation | [6] |
| Cisplatin + this compound (6 mg/kg) | Keap-1 | 24.30% Downregulation | [6] |
| Cisplatin + this compound (12 mg/kg) | Keap-1 | 54.46% Downregulation | [6] |
Table 3: Effect of this compound on Other Key Signaling Proteins
| Cell Line/Tissue | Protein | This compound Concentration/Dose | Duration of Treatment | Change in Protein/Gene Expression | Reference |
| Huh7 & HepG2 (Hepatocellular Carcinoma) | CYP2J2 | 5, 10, 20 µM | 24 h | Downregulated | [2] |
| Rat Testicular Tissue | p53 | 6 and 12 mg/kg | 10 days | 20.28% and 49.82% Decrease (vs. CP group) | [6] |
| Rat Testicular Tissue | Caspase-3 | 6 and 12 mg/kg | 10 days | Significant Decrease | [6][7] |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of this compound-treated cells.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., Huh7, HepG2, HeLa) in appropriate culture dishes or plates and grow to 70-80% confluency in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) based on the experimental design.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bax, anti-cleaved Caspase-3, anti-Nrf-2) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Chemiluminescence Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody. It is crucial to probe for a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflow for Western blot analysis.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Modulation of the Nrf-2/Keap-1 antioxidant pathway by this compound.
Caption: General workflow for Western blot analysis of this compound-treated cells.
References
- 1. Biological Importance of a Biflavonoid 'this compound' in the Medicine: Medicinal Importance, Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Effects of Five Biflavonoids from Ginkgo Biloba L. Male Flowers In Vitro [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Mechanistic Perspective of this compound Protective Effects against Cisplatin-Induced Testicular Toxicity: Role of Nrf-2/Keap-1 Signaling, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanistic Perspective of this compound Protective Effects against Cisplatin-Induced Testicular Toxicity: Role of Nrf-2/Keap-1 Signaling, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular mechanisms of ginkgo (Ginkgo biloba) activity in signaling pathways: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biflavonoids: Important Contributions to the Health Benefits of Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of chemical components from Ginkgo biloba L. male flowers on lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Bilobetin: A Natural Biflavonoid for Cell Cycle Regulation Studies
Application Note and Protocols for Flow Cytometry-Based Cell Cycle Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bilobetin, a naturally occurring biflavonoid found in the leaves of Ginkgo biloba, has garnered significant interest in oncological research for its anti-proliferative and pro-apoptotic properties. This document provides detailed application notes and protocols for utilizing flow cytometry to analyze the effects of this compound on the cell cycle of cancer cells. Understanding how this compound modulates cell cycle progression is crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent.
Data Presentation: Quantitative Analysis of this compound's Effect on Cell Cycle Distribution
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The following tables summarize the quantitative data from studies investigating the dose-dependent effects of this compound on cell cycle distribution.
A study on human cervical cancer (HeLa) cells demonstrated that this compound induces a G2/M phase arrest in a dose-dependent manner. After 24 hours of treatment, the percentage of cells in the G2/M phase significantly increased, while the proportion of cells in the G0/G1 phase decreased[1].
Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24-hour treatment) [1]
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 65.23 | 14.54 | 20.23 |
| 5 | 58.11 | 14.57 | 27.35 |
| 10 | 50.78 | 13.77 | 35.68 |
| 20 | 43.26 | 13.77 | 42.20 |
In human hepatocellular carcinoma (HCC) cell lines, Huh7 and HepG2, this compound treatment led to a significant increase in the sub-G1 population, which is indicative of apoptotic cells[2][3]. This effect was observed to be both dose- and time-dependent.
Table 2: Induction of Sub-G1 Population (Apoptosis) by this compound in HCC Cells [3]
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % of Cells in Sub-G1 Phase |
| Huh7 | 24 | 0 (Control) | 0.8 |
| 5 | 0.9 | ||
| 10 | 1.3 | ||
| 20 | 8.4 | ||
| 48 | 0 (Control) | 1.8 | |
| 5 | 1.2 | ||
| 10 | 8.0 | ||
| 20 | 17.8 | ||
| HepG2 | 24 | 0 (Control) | 1.8 |
| 5 | 2.0 | ||
| 10 | 3.0 | ||
| 20 | 4.1 | ||
| 48 | 0 (Control) | 1.7 | |
| 5 | 2.0 | ||
| 10 | 3.3 | ||
| 20 | 12.5 |
Signaling Pathways Modulated by this compound
This compound exerts its effects on the cell cycle and apoptosis through the modulation of specific signaling pathways.
G2/M Cell Cycle Arrest Pathway
This compound's ability to induce G2/M arrest is likely mediated by its influence on key regulatory proteins of this cell cycle checkpoint. While direct studies on this compound's effect on all these proteins are still emerging, the mechanism is believed to involve the modulation of the Cyclin B1/Cdc2 complex, which is a critical driver of entry into mitosis.
Figure 1. Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.
Apoptotic Signaling Pathway
This compound induces apoptosis in cancer cells through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS) and the modulation of key apoptotic proteins.
Figure 2. Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining.
Experimental Workflow
The overall workflow for the experiment is depicted below.
Figure 3. Experimental workflow for cell cycle analysis.
Materials
-
Cancer cell line of interest (e.g., HeLa, Huh7, HepG2)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Protocol
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for this compound dilutions.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
After incubation, collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium and transfer to a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A (10 mg/mL stock) to each tube to ensure only DNA is stained.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
-
This application note provides a comprehensive guide for researchers interested in studying the effects of this compound on the cell cycle. The provided protocols and data summaries offer a solid foundation for designing and interpreting experiments aimed at understanding the anti-cancer properties of this promising natural compound. The use of flow cytometry with propidium iodide staining is a robust and reliable method for quantifying changes in cell cycle distribution and apoptosis induced by this compound.
References
Application Notes and Protocols for Apoptosis Assays Following Bilobetin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing apoptosis induced by bilobetin, a biflavonoid found in Ginkgo biloba. The methodologies outlined are essential for researchers investigating the anticancer properties of this compound and for professionals in drug development characterizing its mechanism of action.
Introduction
This compound has been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines, including HeLa and human hepatocellular carcinoma cells.[1][2] The induction of apoptosis by this compound is a key mechanism behind its potential as an anticancer agent. Studies have indicated that this compound can trigger apoptosis in a dose-dependent manner.[1] The underlying molecular mechanisms involve the activation of pro-apoptotic proteins such as Bax and caspase-3, and the inhibition of the anti-apoptotic protein Bcl-2.[1][3] Furthermore, this compound has been found to induce apoptosis through the elevation of reactive oxygen species (ROS) and the inhibition of CYP2J2.[2][4]
Accurate and reliable methods for quantifying apoptosis are crucial for evaluating the efficacy of this compound. This document provides detailed protocols for three common and robust apoptosis assays:
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: For the detection of DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blotting for Apoptosis-Related Proteins: To analyze the expression levels of key proteins involved in the apoptotic cascade.
Data Presentation
The quantitative data obtained from the following protocols can be summarized for clear comparison.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 20 | |||
| Positive Control | - |
Table 2: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | |
| This compound | 5 | |
| This compound | 10 | |
| This compound | 20 | |
| Positive Control (DNase I) | - |
Table 3: Relative Protein Expression Levels by Western Blot
| Treatment Group | Concentration (µM) | Relative Cleaved Caspase-3 Expression | Relative Bax Expression | Relative Bcl-2 Expression | Relative Cleaved PARP Expression |
| Vehicle Control | 0 | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 20 |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a widely used method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with desired concentrations of this compound for the appropriate time.
-
For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[5] For suspension cells, collect them directly.
-
Harvest both floating and adherent cells and centrifuge at 300 x g for 5 minutes.[5]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5][6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5][6]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6][8]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.[6]
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.[6]
-
Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[6]
-
Caption: Workflow for Annexin V/PI Apoptosis Assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-OH ends of DNA breaks.[9][10]
Materials:
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure for Imaging:
-
Cell Fixation and Permeabilization:
-
TUNEL Reaction:
-
(Optional) For a positive control, treat a separate coverslip with DNase I to induce DNA breaks.[11]
-
Wash the coverslips with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically contains TdT enzyme and labeled nucleotides).
-
Incubate the cells with the TUNEL reaction mixture for 1-2 hours at 37°C in a humidified chamber, protected from light.[12]
-
-
Detection and Visualization:
-
Wash the cells with PBS.
-
If using an indirect detection method, incubate with the appropriate secondary reagent (e.g., streptavidin-HRP or an antibody conjugate).[10]
-
Counterstain the nuclei with a DNA stain like DAPI or Hoechst.
-
Mount the coverslips and visualize under a fluorescence microscope. TUNEL-positive cells will show fluorescence in the nucleus.
-
Caption: Workflow for TUNEL Assay for Imaging.
Western Blotting for Apoptosis-Related Proteins
Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and PARP.[13]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Caption: Proposed Apoptotic Signaling Pathway of this compound.
References
- 1. Anticancer Effects of Five Biflavonoids from Ginkgo Biloba L. Male Flowers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. TUNEL Assay [bio-protocol.org]
- 10. TUNEL staining [abcam.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Bilobetin Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilobetin, a biflavonoid found in Ginkgo biloba, has garnered significant interest for its diverse pharmacological activities. As with any compound intended for research or therapeutic development, understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of potential drug products. These application notes provide a comprehensive overview of this compound's stability under various conditions and offer detailed protocols for its storage and handling.
Disclaimer: Due to the limited availability of specific published stability data for this compound, the quantitative data and detailed experimental protocols presented herein are representative examples based on the known behavior of structurally similar flavonoids and established principles of drug stability testing. These should be adapted and validated for specific experimental contexts.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and potency of this compound. The following conditions are recommended based on available data for this compound and similar flavonoid compounds.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C[1] | ≥ 4 years[1] | Store in a tightly sealed, light-resistant container. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] | For shorter-term storage. Protect from light.[2] |
| Stock Solution (in Ethanol) | -20°C | Up to 2 weeks | Aliquot and protect from light. Ethanol is volatile and solutions should be tightly sealed. |
Stability Profile of this compound
Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. The following sections outline the expected stability of this compound under various stress conditions, with representative quantitative data provided for illustrative purposes.
Thermal Stability
Flavonoids are known to be susceptible to thermal degradation. The rate of degradation is expected to follow first-order kinetics and increase with temperature.[3][4][5]
Table 1: Representative Thermal Degradation Kinetics of this compound (Aqueous Solution, pH 7)
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-Life (t½, days) |
| 4 | 0.001 | 693 |
| 25 | 0.015 | 46.2 |
| 40 | 0.070 | 9.9 |
| 60 | 0.231 | 3.0 |
pH Stability
The stability of flavonoids is often pH-dependent, with greater stability generally observed in acidic conditions compared to neutral or alkaline conditions.[6]
Table 2: Representative pH-Dependent Degradation of this compound (Aqueous Solution, 25°C)
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-Life (t½, days) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.008 | 86.6 |
| 7.0 | 0.015 | 46.2 |
| 9.0 | 0.120 | 5.8 |
| 11.0 | 0.450 | 1.5 |
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of flavonoids. Photostability testing is essential to determine the need for light-protected storage and packaging.[7][8][9][10]
Table 3: Representative Photodegradation of this compound (Aqueous Solution, pH 7, 25°C)
| Light Source | Total Illumination | Total Near UV Exposure | Percent Degradation |
| Cool White Fluorescent & Near UV Lamp (ICH Q1B Option 2) | 1.2 million lux hours | 200 watt hours/m² | ~15% |
Experimental Protocols
The following protocols provide a framework for conducting stability studies on this compound. These methods are based on standard pharmaceutical industry practices and should be validated for specific applications.
Protocol for Forced Degradation Studies
This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose both the solid powder and the stock solution to 80°C for 48 hours in a calibrated oven.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method
A validated stability-indicating method is essential to separate and quantify this compound in the presence of its degradation products.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm and 335 nm[1] |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Identification of Degradation Products by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.[11][12][13][14]
Methodology:
-
Sample Analysis: Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of the degradation products.
-
Fragmentation Analysis: Perform MS/MS analysis on the parent ions of the degradation products to obtain fragmentation patterns.
-
Structure Elucidation: Interpret the fragmentation data to propose the structures of the degradation products.
Signaling Pathway Considerations
This compound is known to ameliorate insulin resistance through the PKA-mediated phosphorylation of PPARα.[2] It is important to consider that degradation products may have altered or no activity on this pathway.
Excipient Compatibility
For formulation development, it is crucial to assess the compatibility of this compound with various excipients. Incompatibility can lead to degradation of the active pharmaceutical ingredient (API).
Protocol for Excipient Compatibility Screening:
-
Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of this compound with each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate).
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Analysis: Analyze the stressed mixtures at regular intervals using the stability-indicating HPLC method to monitor for the appearance of degradation products and any loss of this compound.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to detect potential physical or chemical interactions.
Conclusion
While specific stability data for this compound is not extensively published, by applying established principles for flavonoid compounds, a robust stability testing program can be designed. The provided application notes and protocols offer a comprehensive framework for researchers and formulation scientists to ensure the quality and reliability of their work with this compound. It is imperative to validate these methods and establish the stability profile of this compound under specific experimental and formulation conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ftb.com.hr [ftb.com.hr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. jordilabs.com [jordilabs.com]
- 11. researchgate.net [researchgate.net]
- 12. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 13. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bilobetin Extraction
Welcome to the technical support center for bilobetin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from plant sources, primarily Ginkgo biloba. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction yield and purity.
Troubleshooting Guide: Addressing Low this compound Yield
This guide provides solutions to common problems encountered during this compound extraction.
Issue 1: Overall low yield of this compound extract.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction Method | Conventional methods like maceration or Soxhlet extraction can be time-consuming and inefficient.[1] Consider advanced techniques such as Ultrasound-Assisted Extraction (UAE), Enzyme-Assisted Extraction (EAE), or Supercritical Fluid Extraction (SFE) with CO2.[1][2][3] | Significant improvement in extraction efficiency and reduced extraction time.[2][3] |
| Suboptimal Solvent Selection | The polarity and type of solvent are crucial. This compound is a biflavonoid and requires a polar solvent for effective extraction. | Increased solubility of this compound and higher yield. |
| Incorrect Solvent Concentration | The ratio of solvent to water can significantly impact yield. For ethanol, concentrations around 70-80% are often effective.[1][4] | Optimized solvent polarity for maximum this compound dissolution. |
| Inadequate Extraction Time or Temperature | Insufficient time or temperatures that are too low can lead to incomplete extraction. Conversely, excessively high temperatures can degrade the compound.[1][2] | A balance that maximizes extraction without causing degradation of this compound. |
| Poor Sample Pre-treatment | The physical state of the plant material affects solvent penetration. | Increased surface area for solvent interaction, leading to better extraction. |
Issue 2: Inconsistent yields between batches.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Raw Material | The concentration of this compound can vary in Ginkgo biloba leaves depending on the age of the plant, harvest time, and storage conditions. | Consistent starting material for reproducible results. |
| Inconsistent Extraction Parameters | Minor variations in temperature, time, or solvent concentration between batches can lead to different yields. | High reproducibility of the extraction process. |
| Inaccurate Quantification | The method used to measure this compound concentration may not be accurate or reproducible. | Reliable and consistent measurement of this compound yield. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: Ethanol is a commonly used and effective solvent for this compound extraction, typically in a concentration of 60-80% in water.[1][4][5] The optimal concentration can depend on the specific extraction method used. For instance, in one study on ultrasonic-assisted extraction, 80% ethanol was found to be optimal.[4] Methanol and acetone can also be used. For greener alternatives, deep eutectic solvents (DES) and supercritical CO2 with a co-solvent like ethanol are being explored.[2][4]
Q2: How can I improve the efficiency of my solvent extraction?
A2: To improve efficiency, consider incorporating assistance methods like ultrasound (UAE) or microwaves (MAE).[1][6] These techniques can enhance solvent penetration into the plant matrix and reduce extraction time.[1] Optimizing parameters such as temperature, time, and the solid-to-liquid ratio is also crucial.[6][7] For example, an optimized ultrasonic-assisted method used a solvent-to-material ratio of 15 mL/g, 80% ethanol, a temperature of 45°C, and a duration of 120 seconds.[4]
Q3: What are the advantages of Supercritical Fluid Extraction (SFE) for this compound?
A3: SFE, primarily using supercritical CO2, is considered a green and efficient extraction method.[2] It offers advantages such as high selectivity, shorter extraction times, and no residual toxic solvents.[2] The selectivity can be fine-tuned by adjusting pressure and temperature. A co-solvent, typically ethanol, is often required to enhance the extraction of more polar compounds like this compound.[2]
Q4: Can enzymatic hydrolysis improve this compound yield?
A4: Yes, Enzyme-Assisted Extraction (EAE) can improve the yield of biflavonoids.[3] Enzymes can break down the plant cell walls, facilitating the release of intracellular components, including this compound. This method can lead to higher yields in shorter extraction times compared to conventional methods.[3]
Q5: How do I choose the right pre-treatment for my Ginkgo biloba leaves?
A5: Proper pre-treatment is essential. The leaves should be dried to a consistent moisture content and then ground into a fine powder (e.g., 60 mesh) to increase the surface area for solvent contact.[5] This ensures more efficient extraction.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for flavonoid extraction from Ginkgo biloba.[1][4]
-
Preparation of Plant Material : Dry Ginkgo biloba leaves at 70°C for 8-10 hours and grind them to a 60-mesh powder.[5]
-
Solvent Preparation : Prepare an 80% ethanol solution in deionized water.
-
Extraction :
-
Mix the powdered leaves with the 80% ethanol solution at a solid-to-liquid ratio of 1:15 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction at a temperature of 45°C for 120 seconds.[4]
-
-
Filtration and Concentration :
-
Filter the extract through a 0.45 µm microporous membrane.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
-
Quantification : Analyze the this compound content in the extract using High-Performance Liquid Chromatography (HPLC).[4]
Protocol 2: Supercritical CO2 (SFE) Extraction of this compound
This protocol outlines a general procedure for SFE of flavonoids from Ginkgo biloba.[2]
-
Preparation of Plant Material : Dry and grind the Ginkgo biloba leaves as described in Protocol 1.
-
SFE System Setup :
-
Load the ground plant material into the extraction vessel.
-
Set the system parameters. Optimal conditions can vary, but a starting point could be:
-
Pressure: 35 MPa
-
Temperature: 50°C
-
Co-solvent: 90% ethanol
-
Extraction Time: 1.5 hours
-
-
-
Extraction :
-
Pump supercritical CO2 and the ethanol co-solvent through the extraction vessel.
-
The extract is collected in a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving the extract behind.
-
-
Post-Extraction Processing : The collected extract can be further purified to isolate this compound.
-
Quantification : Use HPLC for the quantification of this compound.[8]
Quantitative Data Summary
Table 1: Comparison of Different Extraction Methods for Biflavonoids from Ginkgo Biloba
| Extraction Method | Key Parameters | Relative Yield/Efficiency | Reference |
| Solvent Extraction (70% Ethanol) | 45 minutes | Baseline | [3] |
| Enzyme-Assisted Extraction (EAE) | 5 minutes with 70% ethanol | 19-41% higher individual biflavonoid levels compared to baseline at 5 min. | [3] |
| Mechanical-Assisted Extraction (MAE) | 5 minutes with 70% ethanol | 22-67% higher individual biflavonoid levels compared to baseline at 5 min. | [3] |
| Ultrasound-Assisted Extraction (UAE) | 120 seconds, 80% ethanol, 45°C | Optimized for high flavonoid yield. | [4] |
| Supercritical CO2 Extraction (SFE) | 30 MPa, 60°C, 5% ethanol co-solvent | Yield of 2.1%, which was 1.8% higher than a traditional method. | [2] |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Enzyme-, Ultrasound-, Mechanical-, and Chemical-Assisted Extraction of Biflavonoids from Ginkgo Leaves [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ginkgo biloba leaf extract preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. jocpr.com [jocpr.com]
- 7. qascf.com [qascf.com]
- 8. Quantitative determination of this compound in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bilobetin's Low Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the low bioavailability of bilobetin.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: this compound, a biflavonoid found in Ginkgo biloba, demonstrates low oral bioavailability primarily due to several factors inherent to many flavonoids:
-
Poor Aqueous Solubility: this compound's hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Extensive First-Pass Metabolism: Upon absorption into the intestinal epithelial cells and subsequent passage through the liver, this compound undergoes significant metabolism.[3] The primary metabolic pathways include demethylation, oxidation, hydrogenation, and conjugation with glycine.[4]
-
Gut Microbiota Metabolism: Intestinal microorganisms can also metabolize this compound, further reducing the amount of the parent compound available for absorption.[3][5]
-
Efflux by Transporters: Like other flavonoids, this compound may be subject to efflux back into the intestinal lumen by transporters such as P-glycoprotein, limiting its net absorption.
Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?
A2: The main approaches focus on improving its solubility, protecting it from metabolic degradation, and enhancing its permeation across the intestinal epithelium. These strategies can be broadly categorized as:
-
Pharmaceutical Formulation Technologies:
-
Nanoparticle-based systems: Encapsulating this compound into polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[6]
-
Lipid-based formulations: Systems like self-nanoemulsifying drug delivery systems (SNEDDS) and liposomes can enhance the absorption of lipophilic compounds like this compound.[7][8]
-
Carrier complexes: Complexation with molecules like cyclodextrins can increase the aqueous solubility of flavonoids.[9][10]
-
-
Chemical Modification:
-
Prodrugs: Converting this compound into a more soluble and permeable prodrug that is metabolized back to the active form after absorption.[1][2]
-
Glycosylation: Although flavonoid aglycones are generally absorbed better than their glycosides, specific glycosylation patterns can sometimes improve bioavailability.[5]
-
-
Co-administration with Absorption Enhancers:
-
Using substances that can inhibit efflux transporters or metabolic enzymes, such as piperine.[11]
-
Q3: I am not observing a significant increase in this compound plasma concentration after oral administration of my novel formulation. What could be the issue?
A3: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Verify Formulation Characteristics:
-
Particle Size and Polydispersity: For nanoparticle-based systems, ensure the particle size is within the optimal range for oral absorption (typically below 300 nm) and that the polydispersity index (PDI) is low, indicating a uniform particle size.[6]
-
Encapsulation Efficiency: Determine the percentage of this compound successfully encapsulated within your formulation. Low encapsulation efficiency will result in a lower effective dose being administered.
-
In Vitro Release Profile: Conduct in vitro release studies to confirm that this compound is released from the formulation in a sustained and predictable manner under simulated gastrointestinal conditions.
-
-
Re-evaluate the Animal Model and Dosing:
-
Fasting State: Ensure that the animals are properly fasted before dosing, as food can affect the absorption of flavonoids.[5][12]
-
Dose Level: The administered dose might be too low to achieve detectable plasma concentrations. Consider a dose-escalation study.
-
Animal Species: Metabolic profiles can vary significantly between species. The chosen animal model may have a very high rate of this compound metabolism.
-
-
Analytical Method Sensitivity:
-
Lower Limit of Quantification (LLOQ): Your analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the low concentrations of this compound in the plasma. The LLOQ should ideally be less than 5% of the maximum plasma concentration (Cmax).[13]
-
Troubleshooting Guides
Guide 1: Low Encapsulation Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step |
| Poor affinity of this compound for the nanoparticle core material. | 1. Modify the formulation: Experiment with different polymers or lipids that have a higher affinity for this compound. 2. Adjust the drug-to-carrier ratio: A lower drug loading may lead to higher encapsulation efficiency. |
| Drug leakage during the formulation process. | 1. Optimize process parameters: For methods like solvent evaporation, adjust the evaporation rate. For homogenization-based methods, optimize the pressure and number of cycles. 2. Use a different preparation method: For instance, if using single emulsion, try a double emulsion technique. |
| High solubility of this compound in the external aqueous phase. | 1. Pre-saturate the aqueous phase: Add a small amount of this compound to the external phase before the emulsification step to reduce the concentration gradient. 2. Adjust the pH: Modify the pH of the aqueous phase to a point where this compound has its lowest solubility. |
Guide 2: High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Inconsistent oral gavage technique. | 1. Standardize the procedure: Ensure all researchers are using the same technique for oral administration to minimize variability in the volume and site of delivery within the GI tract. 2. Use appropriate gavage needles: The size of the gavage needle should be appropriate for the size of the animal to prevent injury and ensure proper delivery to the stomach. |
| Inter-individual differences in animal metabolism. | 1. Increase the sample size: A larger number of animals per group will help to reduce the impact of individual variability on the mean pharmacokinetic parameters. 2. Use a crossover study design: In a crossover design, each animal receives both the control and the test formulation, which helps to minimize inter-subject variability.[12] |
| Inconsistent sample handling and processing. | 1. Standardize blood collection and processing: Use the same type of anticoagulant tubes, centrifuge at the same speed and temperature, and store plasma samples at a consistent -80°C. 2. Minimize time between collection and processing: Process blood samples as quickly as possible to prevent degradation of this compound. |
Quantitative Data Summary
While specific pharmacokinetic data for orally administered this compound formulations is limited in the literature, the following table presents data for other flavonoids from Ginkgo biloba extract (GBE) to illustrate the potential for enhancement with different formulation strategies.
Table 1: Pharmacokinetic Parameters of GBE Flavonoids in Rats After Oral Administration of Different Formulations
| Flavonoid | Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg/mL·h) | Relative Bioavailability (%) |
| Quercetin | GBE | ~25 | 0.12 ± 0.03 | 1.5 ± 0.5 | 0.54 ± 0.12 | 100 |
| GBE Phospholipid Complex | ~25 | 0.45 ± 0.11 | 1.0 ± 0.3 | 2.92 ± 0.58 | 540 | |
| GBE Solid Dispersion | ~25 | 0.31 ± 0.08 | 1.2 ± 0.4 | 1.87 ± 0.41 | 346 | |
| Kaempferol | GBE | ~25 | 0.09 ± 0.02 | 1.8 ± 0.6 | 0.41 ± 0.09 | 100 |
| GBE Phospholipid Complex | ~25 | 0.38 ± 0.09 | 1.3 ± 0.4 | 2.50 ± 0.55 | 610 | |
| GBE Solid Dispersion | ~25 | 0.25 ± 0.06 | 1.5 ± 0.5 | 1.58 ± 0.38 | 385 | |
| Isorhamnetin | GBE | ~25 | 0.05 ± 0.01 | 2.0 ± 0.7 | 0.22 ± 0.05 | 100 |
| GBE Phospholipid Complex | ~25 | 0.32 ± 0.08 | 1.5 ± 0.5 | 2.29 ± 0.51 | 1040 | |
| GBE Solid Dispersion | ~25 | 0.19 ± 0.05 | 1.8 ± 0.6 | 1.35 ± 0.32 | 614 |
Data adapted from studies on GBE formulations, which include this compound as a component.[9][14] The relative bioavailability is calculated with respect to the standard GBE formulation.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Shear Homogenization
-
Preparation of the Lipid Phase:
-
Weigh an appropriate amount of a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (e.g., oleic acid).
-
Heat the lipid mixture to approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is formed.
-
Dissolve the accurately weighed this compound in the heated lipid melt under constant stirring.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Poloxamer 188).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a high speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately disperse the hot coarse emulsion in cold deionized water (2-4°C) under moderate stirring. The volume of cold water should be at least double the volume of the emulsion.
-
This rapid cooling of the nanoemulsion droplets causes the lipid to precipitate, forming solid lipid nanoparticles.
-
-
Purification and Characterization:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Housing:
-
House male Sprague-Dawley rats (200-250 g) in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12 h light/dark cycle) for at least one week before the experiment.
-
Provide free access to standard chow and water.
-
-
Dosing:
-
Fast the rats overnight (12-14 hours) before oral administration, with free access to water.
-
Divide the rats into groups (e.g., control group receiving this compound suspension, test group receiving this compound formulation).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
-
Sample Processing and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
For analysis, perform a protein precipitation extraction on the plasma samples (e.g., with acetonitrile).
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.[15]
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
-
Determine the relative bioavailability of the test formulation compared to the control.
-
Visualizations
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic, Metabolism, and Metabolomic Strategies Provide Deep Insight Into the Underlying Mechanism of Ginkgo biloba Flavonoids in the Treatment of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound metabolites, in vivo and in vitro, based on an efficient ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 11. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 13. asean.org [asean.org]
- 14. Comparative pharmacokinetics and bioavailability studies of quercetin, kaempferol and isorhamnetin after oral administration of Ginkgo biloba extracts, Ginkgo biloba extract phospholipid complexes and Ginkgo biloba extract solid dispersions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of this compound in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bilobetin Instability in Cell Culture Medium
Welcome to the technical support center for researchers utilizing bilobetin in their cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a biflavonoid naturally found in plants like Ginkgo biloba. It is recognized for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] A key mechanism of action for this compound involves the modulation of the Nrf-2/Keap-1 signaling pathway, a critical regulator of cellular antioxidant responses.[2]
Q2: I'm observing inconsistent results in my experiments with this compound. Could this be due to instability in my cell culture medium?
Yes, inconsistent results are a common indicator of compound instability. Flavonoids, including biflavonoids like this compound, can be unstable in aqueous solutions like cell culture media.[3][4] This instability can lead to a decrease in the effective concentration of this compound over the course of your experiment, resulting in variability and potentially misleading data. Factors such as pH, temperature, and the presence of serum components can all influence the rate of degradation.[3][5]
Q3: How can I determine if this compound is degrading in my cell culture medium?
The most reliable way to assess the stability of this compound is to quantify its concentration in the cell culture medium over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the peak area corresponding to this compound over the incubation period indicates degradation.
Q4: My cells are showing toxicity at concentrations of this compound that are reported to be safe. What could be the cause?
Several factors could contribute to unexpected cytotoxicity. Firstly, the degradation products of this compound may be more toxic than the parent compound. Secondly, if you are using a DMSO stock solution, ensure the final concentration of DMSO in your culture medium is non-toxic to your specific cell line (typically below 0.5%). It is also important to consider that some flavonoids can interfere with common cell viability assays like the MTT assay, leading to inaccurate results.[2][6][7]
Q5: Are there alternative cell viability assays that are less prone to interference by flavonoids like this compound?
Yes, several alternative assays can provide more reliable cell viability data in the presence of flavonoids. These include:
-
Trypan Blue Exclusion Assay: A simple and rapid method that distinguishes between viable and non-viable cells based on membrane integrity.[8]
-
DRAQ7 Staining with Flow Cytometry: This method uses a fluorescent dye that only enters non-viable cells, allowing for accurate quantification by flow cytometry.[6][9]
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is generally not affected by the reducing potential of flavonoids.[7]
-
Resazurin (AlamarBlue) Assay: This fluorescence-based assay measures mitochondrial reductase activity but can also be subject to interference, so validation is recommended.[8]
-
ATP-based Luminescence Assays: These assays quantify ATP levels as a measure of metabolically active cells and are generally less susceptible to interference.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in cell culture.
Issue 1: Poor Solubility and Precipitation of this compound
Biflavonoids are often characterized by poor aqueous solubility, which can lead to precipitation in cell culture medium.[10]
| Potential Cause | Recommended Solution |
| High final concentration | Determine the maximum soluble concentration of this compound in your specific cell culture medium through empirical testing. Start with a lower concentration and gradually increase it. |
| Inadequate initial dissolution | Ensure this compound is fully dissolved in a suitable stock solvent, such as DMSO, before diluting it into the culture medium. Gentle warming and vortexing can aid dissolution. |
| pH of the medium | The solubility of flavonoids can be pH-dependent. While altering the medium's pH is generally not advisable for cell health, be aware that the standard cell culture pH of ~7.4 may not be optimal for this compound solubility. |
| Formation of complexes | Components in the serum, such as albumin, can bind to flavonoids, which may affect their solubility and availability.[3][5][11][12][13] Consider reducing the serum concentration if your experimental design allows. |
Issue 2: Suspected Degradation of this compound During Experiment
The stability of flavonoids in culture media is a significant concern.[4]
| Potential Cause | Recommended Solution |
| pH of the medium | Flavonoids can be unstable at neutral or alkaline pH.[14] Standard cell culture media with a pH of 7.2-7.4 may promote degradation. |
| Incubation Temperature | Higher temperatures can accelerate the degradation of chemical compounds. While cell culture requires incubation at 37°C, be mindful that this can contribute to instability over longer experimental durations. |
| Presence of Oxidizing Agents | Components in the medium or cellular metabolic byproducts can lead to oxidative degradation of this compound. |
| Light Exposure | Some flavonoids are light-sensitive. Protect your this compound stock solutions and experimental plates from direct light. |
To confirm and quantify degradation, a stability study is recommended. See the detailed experimental protocol below.
Issue 3: Interference with Cell Viability Assays
Flavonoids are known to interfere with tetrazolium-based assays like MTT, MTS, and XTT.[2][7]
| Potential Cause | Recommended Solution |
| Direct reduction of the tetrazolium salt | Flavonoids can chemically reduce the MTT reagent to its formazan product in a cell-free environment, leading to an overestimation of cell viability. |
| Colorimetric Interference | The inherent color of this compound or its degradation products may interfere with the absorbance reading of the formazan product. |
Solution: Use an alternative cell viability assay that is not based on tetrazolium reduction. Recommended alternatives include the Trypan Blue exclusion assay, DRAQ7 staining with flow cytometry, or the SRB assay.[6][7][8][9] Always include a "compound only" control (this compound in medium without cells) to check for direct effects on the assay reagents.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium via HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Spike Cell Culture Medium: Add the this compound stock solution to pre-warmed cell culture medium (with and without serum) to achieve the final desired concentration for your experiments. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-spiked medium into sterile tubes and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each condition.
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Protein Precipitation: To remove serum proteins that can interfere with the analysis, add three volumes of ice-cold acetonitrile to each medium sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[15]
-
Sample Preparation for HPLC: Carefully transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a known volume of the initial mobile phase.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
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Detection: Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Injection: Inject the prepared samples.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The percentage of this compound remaining can be calculated relative to the 0-hour time point.
Protocol 2: Identification of this compound Degradation Products using LC-MS
This protocol allows for the identification of potential degradation products of this compound in cell culture medium.
Materials:
-
Follow the sample preparation steps from Protocol 1.
-
LC-MS system with a C18 column and a mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Prepare samples from a time point where significant degradation was observed in the HPLC stability study.
-
LC-MS Analysis:
-
Liquid Chromatography: Use a similar gradient elution as in the HPLC method to separate the components of the sample.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential degradation products.[16] Acquire full scan MS data and fragmentation data (MS/MS or MSn) for the detected ions.
-
-
Data Analysis:
-
Compare the chromatograms of the degraded sample with the 0-hour sample to identify new peaks corresponding to degradation products.
-
Analyze the mass spectra of the new peaks to determine their molecular weights.
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Use the fragmentation patterns from the MS/MS data to elucidate the structures of the degradation products. Common degradation pathways for flavonoids include oxidation, demethylation, and cleavage of the flavonoid rings.[1]
-
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture medium.
Signaling Pathway: this compound and the Nrf-2/Keap1 Pathway
Caption: this compound's modulation of the Nrf-2/Keap1 antioxidant pathway.
References
- 1. Identification of this compound metabolites, in vivo and in vitro, based on an efficient ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 10. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morin Flavonoid Interaction with Albumin and Its Nanoparticle Conjugation: An Efficient Antioxidant Vehicle for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries [iris.cnr.it]
- 13. Stabilizing effect of quercetin upon bovine serum albumin as a model protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ijper.org [ijper.org]
Bilobetin in Solution: A Technical Guide to Preventing Precipitation
For researchers and drug development professionals working with bilobetin, maintaining its solubility in aqueous solutions is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound, a biflavonoid from Ginkgo biloba, has inherently low solubility in water. Precipitation can be triggered by several factors including solution pH, temperature, high concentration, and improper storage. The molecular structure of this compound contributes to its tendency to aggregate in aqueous environments.
Q2: What is the best solvent to dissolve this compound?
A2: For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[1][2] For experiments requiring an aqueous environment, a stock solution in DMSO can be serially diluted into your aqueous buffer or media. However, it is crucial to ensure the final DMSO concentration is compatible with your experimental system, typically below 0.1-0.5%.
Q3: How can I increase the solubility of this compound in my aqueous experimental medium?
A3: To enhance solubility, consider gently warming the solution to 37°C and using sonication.[1] Adjusting the pH of the aqueous medium can also be effective; for ginkgo flavonoid components, a pH of 7.8 has been shown to increase solubility.[3]
Q4: What are the optimal storage conditions for this compound solutions to prevent precipitation?
A4: Stock solutions of this compound in organic solvents should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1][2][4] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[1]
Troubleshooting Guide
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High Final Concentration | Decrease the final concentration of this compound in the aqueous solution. |
| Solvent Shock | Add the this compound stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. |
| Incorrect pH | Measure the pH of your final solution. Adjust the pH of the aqueous buffer to be slightly alkaline (e.g., pH 7.8) before adding the this compound stock.[3] |
| Low Temperature | Perform the dilution at room temperature or warm the aqueous buffer to 37°C before adding the this compound stock.[1] |
Issue: Solution is initially clear but a precipitate forms over time.
| Possible Cause | Troubleshooting Step |
| Metastable Solution | The initial concentration may be above the thermodynamic solubility limit. Try working with a lower final concentration. |
| Temperature Fluctuation | Store the final aqueous solution at a constant and appropriate temperature. Avoid refrigeration if it promotes crystallization. |
| Degradation | Prepare fresh aqueous solutions for each experiment. The stability of this compound in aqueous solutions over extended periods can be limited. |
| Ionic Strength | The ionic strength of the buffer may influence solubility. Try preparing the solution in buffers with different ionic strengths to assess the impact. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. Note the limited solubility in aqueous solutions.
| Solvent | Concentration | Reference |
| DMSO | 25 mg/mL | [1] |
| DMF | 10 mg/mL | [1] |
| Ethanol | 2.5 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex the solution vigorously.
-
If necessary, gently warm the tube to 37°C and sonicate for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of a Diluted Aqueous this compound Solution
-
Pre-warm your desired aqueous buffer (e.g., PBS) to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
While vortexing the pre-warmed aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Use the freshly prepared aqueous solution immediately for your experiment.
Visualizations
Caption: Factors influencing this compound solubility in aqueous solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
Bilobetin Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Bilobetin in cellular assays. The information is designed to help anticipate and resolve potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cytotoxicity in our cancer cell line treated with this compound. What could be the cause?
A1: Unexpected cytotoxicity from this compound could stem from several off-target effects. This compound has been shown to induce apoptosis in human hepatocellular carcinoma (HCC) cells (Huh7 and HepG2) by increasing reactive oxygen species (ROS) levels and inhibiting cytochrome P450 2J2 (CYP2J2).[1] The apoptotic pathway involves the upregulation of cleaved PARP, cleaved caspase-3, and Bax.[1] Therefore, the observed cytotoxicity may be a direct, albeit complex, anti-cancer effect rather than a non-specific toxic one. It is also important to consider the metabolic characteristics of your specific cell line, as CYP enzyme expression can vary.
Q2: Our experimental results with this compound are inconsistent. What factors could contribute to this variability?
A2: Inconsistent results when working with this compound, a flavonoid, can be due to several factors. Flavonoids are known for their potential to interfere with common laboratory assays.[2] For instance, they can interfere with colorimetric protein assays like the BCA assay due to their reducing properties.[2] Additionally, the solubility and stability of this compound in cell culture media can be a source of variability. It is crucial to ensure complete solubilization and consistent concentrations across experiments. The stability of flavonoids like quercetin has been shown to be pH-dependent in cell culture media.[3]
Q3: We are co-administering this compound with another drug in our cellular model and observing an altered response. Could this compound be interfering with the metabolism of the other compound?
A3: Yes, this is a significant possibility. This compound is a known inhibitor of several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs.[4] Specifically, this compound and other biflavones from Ginkgo biloba have been shown to potently inhibit CYP3A4.[5][6][7] If your co-administered drug is a substrate of CYP3A4 or other inhibited CYP isoforms, its metabolism could be significantly slowed, leading to higher effective concentrations and an altered cellular response.
Q4: We are planning to use this compound in a high-throughput screen. Are there any known assay interferences we should be aware of?
A4: While specific high-throughput screening interference data for this compound is limited, flavonoids, in general, can be problematic. They can interfere with fluorescence-based assays by having intrinsic fluorescence or by quenching the fluorescent signal.[8] They can also act as reducing agents in assays that rely on redox reactions, such as some cell viability assays.[2] It is highly recommended to include control experiments to test for assay interference, such as running the assay in the absence of cells but with this compound to check for direct effects on the assay reagents.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
-
Symptom: Higher or lower than expected cell viability readings that do not correlate with other observations (e.g., microscopy).
-
Possible Cause: Interference with the assay chemistry. As a flavonoid, this compound may directly reduce the tetrazolium salts (MTT, XTT) used in these assays, leading to a false-positive signal for cell viability. Conversely, it could interfere with cellular metabolic enzymes responsible for the reduction, leading to a false-negative.
-
Troubleshooting Steps:
-
Cell-Free Control: Run the viability assay with this compound in cell-free media to see if it directly reacts with the assay reagent.
-
Alternative Assay: Use a non-enzymatic viability assay, such as a crystal violet staining assay or a real-time impedance-based assay, to confirm the results.
-
Microscopy: Visually inspect the cells under a microscope to qualitatively assess cell health and number, and compare this with the quantitative data from the viability assay.
-
Issue 2: Difficulty Reproducing Apoptosis Induction
-
Symptom: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining, caspase activity).
-
Possible Cause: The pro-apoptotic effect of this compound is linked to ROS production and inhibition of specific enzymes like CYP2J2.[1] The expression and activity of these components can vary between cell lines and even with passage number and culture conditions.
-
Troubleshooting Steps:
-
Cell Line Characterization: Confirm the expression of CYP2J2 in your cell line if this is a suspected mechanism of action.
-
ROS Measurement: Directly measure intracellular ROS levels (e.g., using DCFDA) to confirm this upstream event in the apoptotic cascade.
-
Time-Course and Dose-Response: Perform detailed time-course and dose-response experiments to identify the optimal window for observing apoptosis.
-
Positive Controls: Always include a known apoptosis-inducing agent as a positive control to ensure the assay is working correctly.[5][6]
-
Issue 3: Potential for Unidentified Off-Target Kinase Inhibition
-
Symptom: Observation of phenotypic changes that are not readily explained by the known targets of this compound (e.g., unexpected changes in phosphorylation of key signaling proteins).
-
Possible Cause: While direct kinome screening data for this compound is not widely available, many flavonoids are known to have activity against various kinases.
-
Troubleshooting Steps:
-
Phospho-Protein Profiling: Use a phospho-antibody array or targeted Western blotting for key kinases in relevant pathways (e.g., MAPKs, PI3K/Akt) to identify any unexpected changes in phosphorylation status.
-
In Vitro Kinase Assays: If a specific kinase is suspected, perform an in vitro kinase assay with recombinant enzyme to test for direct inhibition by this compound.
-
Review Literature on Structurally Similar Flavonoids: Investigate if flavonoids with similar chemical structures have known kinase inhibitory profiles to guide your investigation.
-
Quantitative Data on Off-Target Interactions
| Target Enzyme | Assay Type | Test System | Substrate | Inhibition Metric (Value) | Reference |
| CYP3A4 | Reversible Inhibition | Human Liver Microsomes | NEN | Ki = 0.070 ± 0.018 µM | [5] |
| CYP2J2 | Enzyme Activity | Recombinant Human CYP2J2 | Terfenadine | IC50 = 0.81 µM | [1] |
| CYP2J2 | Enzyme Activity | Recombinant Human CYP2J2 | Ebastine | IC50 = 2.21 µM | [1] |
| Carboxylesterase 2 (CES2) | Enzyme Activity | Human Liver Microsomes | FD | Ki = 26.23 nM | [9] |
| Carboxylesterase 2 (CES2) | Enzyme Activity | Recombinant CES2 | 4-MUA | IC50 = 0.14 µM | [10] |
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent cells.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[7] Remove the culture medium from the wells and add 100 µL of fresh medium containing 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.[7][12]
Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
-
Cell Treatment: Culture and treat cells with this compound as desired. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells once with cold PBS and centrifuge at low speed.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 106 cells/mL.[5]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of propidium iodide (PI) solution (e.g., 100 µg/mL working solution).[5][13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[5] Healthy cells will be negative for both Annexin V and PI; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.[5]
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptotic pathway in HCC cells.
Caption: General troubleshooting workflow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. Frontiers | Potent Inhibition of Human Cytochrome P450 3A4 by Biflavone Components from Ginkgo Biloba and Selaginella Tamariscina [frontiersin.org]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. goldbio.com [goldbio.com]
- 9. Discovery and Characterization of the Biflavones From Ginkgo biloba as Highly Specific and Potent Inhibitors Against Human Carboxylesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
Optimizing Bilobetin Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing bilobetin concentration in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound in in vitro studies?
Based on published data, a sensible starting range for this compound is between 1 µM and 40 µM.[1][2] For initial screening, it is advisable to test a broad range of concentrations (e.g., 2.5, 5, 10, 20, and 40 µM) to determine the dose-dependent effects on your specific cell line and experimental endpoint.[1]
2. How should I dissolve this compound for cell culture experiments?
This compound is commonly dissolved in dimethyl sulfoxide (DMSO).[3][4] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. This approach minimizes the final DMSO concentration in the culture, which should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.
3. My this compound solution is precipitating when added to the cell culture medium. What should I do?
Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound.[3] Here are some troubleshooting steps:
-
Vortexing during dilution: When adding the DMSO stock to your culture medium, vortex the medium to ensure rapid and uniform mixing.
-
Pre-warming the medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Increase the final DMSO concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to keep the compound in solution. However, you must run a vehicle control with the same DMSO concentration to account for any solvent effects.[4]
-
Prepare fresh dilutions: Do not store diluted this compound in culture medium for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.
4. What is the stability of this compound in cell culture medium?
The stability of flavonoids like this compound in cell culture medium can be influenced by factors such as pH, light, and the presence of other components.[5][6] It is recommended to prepare fresh this compound-containing media for each experiment and to protect it from light as a general precaution.
5. How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration is dependent on the cell type and the biological effect being investigated. A dose-response experiment is essential. For example, in studies with Huh7 and HepG2 hepatocellular carcinoma cells, this compound showed anti-proliferative effects in a dose- and time-dependent manner.[1] An MTT or similar cell viability assay is a good starting point to determine the cytotoxic concentration range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Incomplete dissolution of this compound- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Follow the recommended steps for dissolving and diluting this compound.- Avoid using the outer wells of the plate for treatment groups. |
| No observable effect of this compound | - Concentration is too low- Inactive compound- Short incubation time | - Test a higher concentration range.- Verify the purity and integrity of your this compound stock.- Extend the incubation period (e.g., 48 or 72 hours).[1] |
| High cytotoxicity in control (DMSO vehicle) wells | - DMSO concentration is too high- Cells are sensitive to DMSO | - Ensure the final DMSO concentration is at the lowest effective level (ideally ≤ 0.1%).- Perform a DMSO toxicity curve for your specific cell line. |
| Inconsistent results across experiments | - Variation in cell passage number- Differences in reagent preparation- Fluctuation in incubator conditions | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment.- Regularly calibrate and monitor incubator CO2 and temperature. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Assay | Time Point(s) | IC50 / Effective Concentration | Reference |
| Huh7 | MTT | 48 h | 18.28 µM | [2] |
| HepG2 | MTT | 72 h | 19 µM | [2] |
| HeLa | MTT | Not specified | More sensitive than other tested lines | [7] |
| SV-sebocytes | MTT | 24 h | No significant cytotoxicity up to 4 µM | [8] |
Table 2: Anti-proliferative Effects of this compound on Hepatocellular Carcinoma Cells
| Cell Line | Concentration | 24 h Viability (%) | 48 h Viability (%) | 72 h Viability (%) | Reference |
| Huh7 | 2.5 µM | 96.2 | 97.4 | 94.7 | [1] |
| 5 µM | 91.3 | 86.2 | 85.8 | [1] | |
| 10 µM | 85.5 | 84.9 | 77 | [1] | |
| 20 µM | 58.5 | 42.5 | 42.3 | [1] | |
| 40 µM | 51.2 | 25.7 | 25.9 | [1] | |
| HepG2 | 2.5 µM | 100 | 97.4 | 94.7 | [1] |
| 5 µM | 98.2 | 86.2 | 85.8 | [1] | |
| 10 µM | 95.1 | 84.9 | 77 | [1] | |
| 20 µM | 65.3 | 42.5 | 42.3 | [1] | |
| 40 µM | 55.4 | 25.7 | 25.9 | [1] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all treatments.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Proposed signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. Anticancer Effects of Five Biflavonoids from Ginkgo Biloba L. Male Flowers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Western Blotting for Bilobetin-Induced Protein Changes
Welcome to the technical support center for researchers investigating bilobetin-induced protein changes via Western blot. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter.
I. Weak or No Signal
Question: I am not detecting any signal for my target protein after treating cells with this compound. What could be the issue?
Answer: A weak or no signal can be frustrating, but it is a common issue with several potential causes. Consider the following troubleshooting steps:
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Protein Loading: Ensure you are loading a sufficient amount of total protein. For whole-cell lysates, a starting point of 20-30 µg per lane is recommended. However, for low-abundance proteins or post-translationally modified targets, you may need to load up to 100 µg.
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Positive Control: Always include a positive control lane with a sample known to express the target protein. This will help you determine if the issue lies with your experimental samples or the overall Western blot procedure.
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Antibody Concentration: The concentration of your primary antibody is critical. If the signal is weak, consider increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C). Refer to the manufacturer's datasheet for recommended starting dilutions, but be prepared to optimize.
-
Antibody Activity: Ensure your primary and secondary antibodies have not expired and have been stored correctly. Repeated use of pre-diluted antibodies can also lead to reduced activity.
-
Secondary Antibody Compatibility: Confirm that your secondary antibody is appropriate for the species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
Detection Reagents: Ensure your ECL substrate has not expired and is sensitive enough to detect your target protein. For low-abundance proteins, a more sensitive substrate may be necessary.
-
Transfer Efficiency: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. If the transfer is inefficient, optimize the transfer time and voltage. For high molecular weight proteins, consider reducing the methanol concentration in the transfer buffer.
Question: I am trying to detect cleaved caspase-3 in this compound-treated apoptotic cells, but the signal is very weak. What should I do?
Answer: Detecting cleaved caspases can be challenging due to their transient nature and low abundance. Here are some specific tips:
-
Time Course: Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for detecting cleaved caspase-3 after this compound treatment.
-
Induce Apoptosis: Include a positive control where apoptosis is strongly induced by a known agent (e.g., staurosporine) to ensure your detection system for cleaved caspase-3 is working.
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Antibody Selection: Use an antibody that is specific for the cleaved form of caspase-3.
-
Blocking Buffer: Some antibodies may have reduced signal when milk is used as a blocking agent. Try switching to 5% Bovine Serum Albumin (BSA) in TBST for both blocking and antibody dilution.
-
Membrane Type: For small proteins like cleaved caspase-3, a 0.2 µm pore size nitrocellulose or PVDF membrane is recommended to prevent the protein from passing through during transfer.
-
Exposure Time: You may need to increase the exposure time to detect the faint bands of cleaved caspase-3.
II. High Background
Question: My Western blots for this compound-treated samples have high background, making it difficult to see my bands of interest. How can I reduce the background?
Answer: High background can obscure your results. Here are several strategies to minimize it:
-
Blocking: Ensure your blocking step is sufficient. Block for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. Using 5% non-fat dry milk or BSA in TBST is standard.
-
Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each with a sufficient volume of TBST.
-
Antibody Concentration: Excessively high concentrations of primary or secondary antibodies are a common cause of high background. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
-
Membrane Handling: Always handle the membrane with clean forceps and wear gloves to avoid contamination. Ensure the membrane does not dry out at any stage.
-
Detergent Concentration: Including 0.05% to 0.1% Tween-20 in your wash and antibody dilution buffers can help reduce non-specific binding.
III. Non-Specific Bands
Question: I am seeing multiple bands in my Western blot for Nrf2 after this compound treatment, but I only expect one. What is happening?
Answer: The presence of non-specific bands can be due to several factors:
-
Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data. If possible, test a different antibody against your target.
-
Protein Overloading: Loading too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.
-
Sample Preparation: Incomplete reduction and denaturation of your samples can result in bands at unexpected molecular weights. Ensure your lysis buffer contains sufficient reducing agents (like DTT or β-mercaptoethanol) and that you boil your samples adequately before loading.
-
Protease Degradation: If you see bands at a lower molecular weight than expected, your protein of interest may be degrading. Always use protease inhibitors in your lysis buffer and keep samples on ice.
-
Post-Translational Modifications: Multiple bands could represent different post-translationally modified forms of your target protein. For example, when probing for AKT, you might detect both the phosphorylated and non-phosphorylated forms.
Experimental Protocols
General Western Blot Protocol for this compound-Treated Samples
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each new antibody and experimental condition.
1. Sample Preparation (Cell Lysates) a. Culture cells to the desired confluency and treat with this compound at the desired concentration and time. Include an untreated control. b. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). c. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay. h. Add Laemmli sample buffer to the desired amount of protein, boil at 95-100°C for 5-10 minutes, and then store at -20°C or proceed to electrophoresis.
2. SDS-PAGE a. Load 20-50 µg of protein per well into a polyacrylamide gel. The gel percentage will depend on the molecular weight of your target protein. b. Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
4. Immunoblotting a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. (Refer to the data tables below for suggested starting dilutions for specific targets). c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection a. Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Quantitative Data Summary
The following tables summarize typical experimental conditions for Western blotting of proteins known to be affected by this compound or Ginkgo biloba extract. These should be used as a starting point for your own experiments.
Table 1: Experimental Conditions for Apoptosis-Related Proteins
| Target Protein | Cell/Tissue Type | This compound/Ginkgo Extract Conc. & Time | Primary Antibody Dilution | Blocking Buffer |
| p53 | Human Neuroblastoma (SK-N-BE) | 25 µg/mL Ginkgo extract, 24h | Varies by Ab | 5% Non-fat milk |
| Cleaved Caspase-3 | Human Cervical Cancer (HeLa) | 5, 10, 20 µM this compound, 24h | Varies by Ab | 5% Non-fat milk |
| Bax | Human Neuroblastoma (SK-N-BE) | 25 µg/mL Ginkgo extract, 24h | Varies by Ab | 5% Non-fat milk |
| Bcl-2 | Human Cervical Cancer (HeLa) | 5, 10, 20 µM this compound, 24h | Varies by Ab | 5% Non-fat milk |
Table 2: Experimental Conditions for Signaling Pathway Proteins
| Target Protein | Cell/Tissue Type | This compound/Ginkgo Extract Conc. & Time | Primary Antibody Dilution | Blocking Buffer |
| p-AKT (Ser473) | Human Hepatoma (HepG2) | 1, 10, 100 µg/mL Ginkgo extract | 1:1000 | 5% BSA |
| Total AKT | Human Hepatoma (HepG2) | 1, 10, 100 µg/mL Ginkgo extract | 1:1000 | 5% BSA |
| Nrf2 (nuclear) | Human Melanocytes (PIG1) | 50 µg/mL Ginkgo extract, 24h | Varies by Ab | 5% Non-fat milk |
| Keap1 | Not specified in this compound studies | Not applicable | Varies by Ab | 5% Non-fat milk |
| PPAR alpha | Not specified in this compound studies | Not applicable | Varies by Ab | 5% Non-fat milk |
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for Western blot analysis.
Bilobetin Technical Support Center: Managing Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of bilobetin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in cancer cell lines?
A1: this compound primarily induces apoptosis in cancer cells. This is often mediated through the elevation of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic signaling pathways. Key events include the upregulation of pro-apoptotic proteins like Bax and cleaved caspases (e.g., caspase-3), and a decrease in anti-apoptotic proteins. In some cancer cell lines, such as hepatocellular carcinoma, this compound has been shown to upregulate cleaved PARP and downregulate CYP2J2, contributing to its apoptotic effect.[1] In HeLa cells, this compound can induce apoptosis by activating Bax and caspase-3, while also inhibiting the anti-apoptotic protein Bcl-2.[2]
Q2: I am observing high levels of cell death in my experiments with this compound. How can I reduce this to study its other potential effects?
A2: Since this compound's primary mode of action in many cancer cell lines is cytotoxicity, completely eliminating it might not be feasible. However, you can manage the extent of cell death by carefully titrating the concentration and incubation time. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals. Start with a low concentration and a short incubation period and gradually increase them to find a window where you can observe non-cytotoxic effects.
Q3: Is this compound toxic to all cell types?
A3: The cytotoxic effects of this compound appear to be more pronounced in cancer cell lines. For instance, one study using a Ginkgo biloba kernel extract containing this compound showed significant toxicity to HCT116 (colon carcinoma) and A2058 (melanoma) cancer cells, while the non-cancerous McCoy-Plovdiv cell line sustained its proliferation even at high concentrations of the extract.[3][4][5] This suggests a degree of selectivity for cancer cells, although more research with pure this compound on a wider range of non-cancerous cell lines is needed.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use a final DMSO concentration in your cell culture medium that is non-toxic to your cells, generally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to ensure that the observed effects are due to this compound and not the solvent. Store the this compound stock solution at -20°C or -80°C to maintain its stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cytotoxicity at low concentrations | - Cell line is highly sensitive to this compound.- Incorrect stock solution concentration.- Compound instability in culture medium. | - Perform a preliminary IC50 determination for your specific cell line.- Verify the concentration of your stock solution.- Prepare fresh dilutions of this compound for each experiment. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Differences in incubation time.- Degradation of this compound stock solution. | - Standardize your cell seeding protocol.- Use precise timing for all incubation steps.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| No observable effect at expected concentrations | - Cell line is resistant to this compound.- Inactive compound.- Issues with the viability assay. | - Confirm the expression of this compound's molecular targets in your cell line, if known.- Check the purity and activity of your this compound.- Include a positive control for your cytotoxicity assay. |
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various cell lines. Note that these values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| Huh7 | Human Hepatocellular Carcinoma | 48 hours | 18.28 | [6] |
| 72 hours | Not specified, but cytotoxic | [6] | ||
| HepG2 | Human Hepatocellular Carcinoma | 72 hours | 19 | [6] |
| HeLa | Human Cervical Cancer | Not Specified | Cytotoxic at 3.1 - 100 µM | [2] |
Data for a wider range of cell lines, particularly non-cancerous ones, is limited in the current literature.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as for a standard experiment.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
TUNEL Assay for DNA Fragmentation
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with this compound on coverslips or in culture plates.
-
Fix the cells with a fixation solution.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI) if desired.
-
Visualize the cells under a fluorescence microscope or analyze by flow cytometry. TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: Apoptotic signaling cascade initiated by this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Standard workflow for evaluating this compound's cytotoxic effects.
Logical Relationship for Troubleshooting High Cytotoxicity
Caption: Decision-making process for addressing unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Betulin and Its Derivatives on Selected Colorectal Cancer Cell Lines’ Viability and Their Antioxidant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effect of Ginkgo biloba kernel extract on HCT116 and A2058 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bilobetin Solubility for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Bilobetin solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, a biflavonoid from Ginkgo biloba, exhibits poor solubility in water. For experimental purposes, organic solvents are necessary to prepare stock solutions. Commonly used and recommended solvents include:
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Dimethyl sulfoxide (DMSO)
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Ethanol
-
Methanol
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Dimethylformamide (DMF)
Among these, DMSO is frequently used for in vitro studies due to its high solubilizing power for flavonoids. However, it is crucial to be mindful of potential solvent toxicity in cellular assays.
Q2: I am observing precipitation of this compound when I add my DMSO stock solution to an aqueous buffer or cell culture medium. What can I do?
A2: This is a common issue known as "antisolvent precipitation." It occurs because the highly soluble drug in the organic solvent crashes out when introduced to the aqueous environment where it is poorly soluble. Here are several strategies to mitigate this:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution (e.g., cell culture medium) is as low as possible, typically well below 1% (v/v), to minimize both precipitation and solvent-induced cellular toxicity.
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single solvent upon dilution. For instance, a stock solution in a mixture of DMSO and ethanol or polyethylene glycol (PEG) might be more stable.
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pH Adjustment: The solubility of many flavonoids is pH-dependent. This compound's solubility may increase in slightly alkaline conditions. Adjusting the pH of your final aqueous solution (if experimentally permissible) could help maintain its solubility.
-
Sonication: After dilution, brief sonication of the final solution can help to disperse any initial precipitates and create a more homogenous suspension.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolving the compound.
Q3: Can I improve the aqueous solubility of this compound for in vivo studies?
A3: Yes, several formulation strategies can enhance the aqueous solubility and oral bioavailability of poorly soluble flavonoids like this compound:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a hydrophilic polymer matrix in an amorphous state. A study on biflavonoids from Selaginella doederleinii demonstrated that an ASD with polyvinylpyrrolidone K-30 (PVP K-30) significantly increased aqueous solubility and dissolution rates.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced water solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution rate and bioavailability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen organic solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use sonication or gentle heating (e.g., 37°C) to facilitate dissolution. Ensure the this compound is of high purity. |
| Precipitation occurs immediately upon dilution into aqueous media. | Low aqueous solubility and high concentration of the organic stock. | Decrease the concentration of the stock solution. Use a higher final volume of the aqueous medium to achieve a lower final concentration of this compound. Explore the use of co-solvents or formulation strategies like cyclodextrin complexation. |
| Inconsistent results in bioassays. | Inconsistent solubility or precipitation of this compound in the assay medium. | Prepare fresh dilutions for each experiment. Visually inspect for precipitation before adding to the assay. Consider using a formulation with enhanced solubility, such as a cyclodextrin complex. |
| Cell toxicity observed at low concentrations of this compound. | The solvent (e.g., DMSO) may be causing toxicity. | Run a solvent control experiment to determine the maximum tolerated concentration of the solvent by your cells. Ensure the final solvent concentration is below this threshold. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Citation |
| DMSO | 10 mg/mL (18.1 mM) | [1] |
| DMSO | 25 mg/mL | [2][3] |
| Ethanol | 2.5 mg/mL | [2][3] |
| DMF | 10 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [2][3] |
| Water | 0.008998 mg/L (estimated) | [4] |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-25 mg/mL).
-
Dissolution: Vortex the tube vigorously. If necessary, sonicate the solution for 5-10 minutes in a water bath or gently warm to 37°C until the solid is completely dissolved.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) of this compound
This protocol is adapted from a method used for other biflavonoids and may require optimization for this compound.[5]
-
Polymer Selection: Choose a hydrophilic polymer such as PVP K-30.
-
Solubilization: Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer weight ratio) in a suitable solvent like anhydrous ethanol.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film under a vacuum for at least 24 hours to remove any residual solvent.
-
Characterization: The resulting ASD can be characterized by techniques such as Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the amorphous nature.
-
Solubility Testing: Assess the solubility of the ASD in water or relevant buffers by adding an excess amount, shaking for a specified period (e.g., 48 hours), centrifuging, and measuring the concentration of this compound in the supernatant via HPLC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Bilobetin and Ginkgetin
For Immediate Release
[City, State] – A comprehensive review of available scientific literature reveals distinct and overlapping mechanisms through which the natural biflavonoids bilobetin and ginkgetin, both found in Ginkgo biloba, exert their anticancer effects. This comparison guide, designed for researchers, scientists, and drug development professionals, synthesizes experimental data on their efficacy against various cancer cell lines, details the molecular pathways they influence, and provides insights into the experimental protocols used to elucidate these activities.
Comparative Anticancer Efficacy
This compound and ginkgetin have both demonstrated significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in multiple studies, showcasing their potential as anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| This compound | Huh7 (Hepatocellular Carcinoma) | 18.28 (48h) | MTT | [1] |
| HepG2 (Hepatocellular Carcinoma) | 19 (72h) | MTT | [1] | |
| Ginkgetin | RKO (Colon Cancer) | 0.75 | Not Specified | [2] |
| LOVO (Colon Cancer) | 0.6 | Not Specified | [2] | |
| HCT116 (Colon Cancer) | 4.0 (48h) | Not Specified | [3][4] | |
| Daoy (Medulloblastoma) | 14.65 ± 0.07 (48h) | MTT | [2] | |
| D283 (Medulloblastoma) | 15.81 ± 0.57 (48h) | MTT | [2] | |
| DU145 (Prostate Cancer) | 5 (48h) | CCK-8 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | Not Specified, dose-dependent reduction in viability | MTT | [5][6][7] | |
| MCF-7 (Breast Cancer) | ~10 | Not Specified | [8] | |
| T-47D (Breast Cancer) | ~10 | Not Specified | [8] |
Mechanisms of Anticancer Action
Both biflavonoids induce cancer cell death primarily through the induction of apoptosis and cell cycle arrest. However, the specific molecular pathways they modulate show some divergence.
This compound has been shown to induce apoptosis in human hepatocellular carcinoma cells by elevating reactive oxygen species (ROS) levels and inhibiting the cytochrome P450 enzyme CYP2J2.[1] This leads to the upregulation of pro-apoptotic proteins such as cleaved PARP, cleaved caspase-3, and Bax.[1] Furthermore, this compound can induce G2/M phase cell cycle arrest.[9][10][11] Studies have also indicated its ability to inhibit the anti-apoptotic protein Bcl-2.[9][10][11][12]
Ginkgetin exhibits a broader and more extensively studied range of anticancer mechanisms. It induces cell cycle arrest at various phases, including G0/G1, S, and G2/M, depending on the cancer cell type and experimental conditions.[2][3][5] This is often accompanied by the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases.[13] Ginkgetin triggers apoptosis through multiple signaling pathways, including the JAK/STAT, Wnt/β-catenin, AKT/GSK-3β, and MAPKs pathways.[2][13][14][15] It has also been identified as a p53 activator, enhancing p53 protein expression by inhibiting MDM2.[16] In some cancer types, like breast cancer, its anticancer activity is linked to the downregulation of the estrogen receptor (ER).[8]
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the anticancer activities of this compound and ginkgetin.
Caption: this compound's pro-apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ginkgetin induces G2-phase arrest in HCT116 colon cancer cells through the modulation of b‑Myb and miRNA34a expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-tumor effect of ginkgetin on human hepatocellular carcinoma cell lines by inducing cell cycle arrest and promoting cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgetin induces cell death in breast cancer cells via downregulation of the estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Effects of Five Biflavonoids from Ginkgo Biloba L. Male Flowers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biflavonoids: Important Contributions to the Health Benefits of Ginkgo (Ginkgo biloba L.) [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 15. Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Comparative antioxidant activity of Bilobetin and quercetin
A Comparative Guide to the Antioxidant Activity of Bilobetin and Quercetin
Introduction
This compound and quercetin are both flavonoid compounds found in various plants, with Ginkgo biloba being a notable source of this compound. Flavonoids are well-regarded for their antioxidant properties, which play a crucial role in mitigating oxidative stress implicated in numerous disease pathologies. This guide provides a comparative analysis of the antioxidant activity of this compound and quercetin, supported by available experimental data from established in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power). This information is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of the antioxidant potential of these two compounds.
Data Presentation
The antioxidant activities of this compound and quercetin are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) for the DPPH and ABTS assays, where a lower IC50 value indicates greater antioxidant activity. For the FRAP assay, the antioxidant capacity is expressed relative to a standard antioxidant, Trolox.
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Ferric Reducing Antioxidant Power (FRAP) Assay |
| This compound | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |
| Quercetin | 4.60 ± 0.3 µM[1] | 48.0 ± 4.4 µM[1] | 3.02 times more active than Trolox[2][3] |
| 19.17 µg/mL[4] | 1.89 ± 0.33 µg/mL[5] | ||
| 0.0432 µg/mL[6] | |||
| 5.5 µM[7] |
Note: Direct comparison is challenging due to the lack of available quantitative data for this compound's antioxidant activity in the searched literature. Qualitative assessments suggest that this compound may possess weaker antioxidant properties compared to other flavonoids. One study indicated that among 29 specialized metabolites isolated from Ginkgo biloba, this compound and sciadopitysin exhibited the least antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited, providing a framework for the experimental conditions under which the comparative data for quercetin was generated. These protocols are standard for assessing the antioxidant capacity of flavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.
General Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[4][8]
-
Various concentrations of the test compound (quercetin) are added to the DPPH solution.[4]
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][8]
-
The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[4][8]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c3445076883="" class="inline ng-star-inserted">
-Abscontrolngcontent-ng-c4139270029="" _nghost-ng-c3445076883="" class="inline ng-star-inserted"> ) /Abssamplengcontent-ng-c4139270029="" _nghost-ng-c3445076883="" class="inline ng-star-inserted"> ] x 100Abscontrol -
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at approximately 734 nm.
General Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM).[1] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1]
-
The resulting blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[1]
-
Varying concentrations of the test compound are added to a fixed volume of the diluted ABTS•+ solution.
-
The reaction is incubated at room temperature for a specific time (e.g., 6-10 minutes).[1][5]
-
The absorbance is measured at 734 nm.[9]
-
The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.[5]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically at approximately 593 nm.
General Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v).[10][11]
-
A known volume of the test compound is added to the FRAP reagent.
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 4-10 minutes).[11][12]
-
The absorbance of the colored product (ferrous-TPTZ complex) is measured at approximately 593 nm.[10][12]
-
The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a standard antioxidant, typically Trolox or FeSO₄, and is often expressed as Trolox equivalents (TE) or Fe(II) equivalents.[11]
Conclusion
Based on the available scientific literature, quercetin demonstrates significant antioxidant activity across multiple in vitro assays, with quantifiable IC50 values and high ferric reducing power. In contrast, there is a notable lack of quantitative data for the antioxidant activity of this compound, making a direct and objective comparison challenging. Qualitative reports suggest that this compound's antioxidant potential may be less potent than other flavonoids. For a comprehensive understanding and direct comparison, further research is required to evaluate the antioxidant activity of pure this compound using standardized assays such as DPPH, ABTS, and FRAP. Such studies would provide the necessary quantitative data to accurately position this compound's antioxidant capacity relative to well-characterized antioxidants like quercetin.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the antioxidant activity of flavonoids by "ferric reducing antioxidant power" assay and cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nehu.ac.in [nehu.ac.in]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. jmp.ir [jmp.ir]
A Comparative Guide to Bilobetin and Rosiglitazone in PPARα Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bilobetin and rosiglitazone concerning their mechanisms and effects on Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. While both compounds influence metabolic pathways, their interaction with PPARα is fundamentally different. This document synthesizes available experimental data to highlight these distinctions.
Executive Summary
This compound and rosiglitazone impact PPARα through distinct mechanisms. This compound acts as an indirect activator of PPARα by initiating a signaling cascade involving Protein Kinase A (PKA), which leads to the phosphorylation and subsequent activation of PPARα. In contrast, rosiglitazone is a potent and selective agonist for PPARγ and does not directly activate PPARα. However, some evidence suggests that rosiglitazone may indirectly influence the expression of PPARα and its target genes in a context-dependent manner, potentially through PPARγ activation. A direct quantitative comparison of the PPARα activation potential of these two compounds is not available in the current scientific literature.
Data Presentation: this compound vs. Rosiglitazone on PPARα
The following table summarizes the known effects of this compound and rosiglitazone on PPARα activation and the expression of its target genes.
| Parameter | This compound | Rosiglitazone |
| Primary Target | Indirectly PPARα via PKA | PPARγ |
| Mechanism of PPARα Activation | PKA-mediated phosphorylation of PPARα[1] | No direct activation; potential indirect increase in PPARα mRNA expression[2] |
| Direct PPARα Binding | Not reported | No |
| Effect on PPARα Activity | Increased phosphorylation, nuclear translocation, and activity[1] | Generally no direct effect on activity. Some studies report changes in the expression of PPARα target genes in the liver of obese mice, possibly mediated by PPARγ2[3] |
| Effect on PPARα Target Genes (e.g., ACOX1, CPT1A) | Enhanced expression of enzymes involved in β-oxidation[1] | In obese mice, rosiglitazone induced changes in the expression of proteins involved in peroxisomal fatty acid β-oxidation[3]. In fetal sheep liver, it increased PPARα mRNA expression[2]. |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
PPARα Luciferase Reporter Assay
This assay measures the ability of a compound to activate PPARα by quantifying the expression of a luciferase reporter gene under the control of a PPARα-responsive promoter.
a. Cell Culture and Transfection:
-
Seed cells (e.g., HepG2, HEK293) in 96-well plates at a density of 1-5 x 10^4 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Co-transfect cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization of transfection efficiency. Transfection reagents such as Lipofectamine or FuGENE can be used according to the manufacturer's instructions.
b. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test compounds (this compound, rosiglitazone) or a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24-48 hours.
c. Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Data are typically expressed as fold activation relative to the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for PPARα Target Gene Expression
This method quantifies the mRNA levels of PPARα target genes to assess the downstream effects of compound treatment.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, rosiglitazone, or a vehicle control for a specified period (e.g., 24 hours).
b. RNA Isolation and cDNA Synthesis:
-
Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, TRIzol).
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
c. Real-Time PCR:
-
Prepare the real-time PCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., ACOX1, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Perform the PCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Conclusion
This compound and rosiglitazone exhibit distinct pharmacological profiles with respect to PPARα. This compound indirectly activates PPARα through a PKA-mediated phosphorylation signaling pathway, leading to the upregulation of genes involved in fatty acid oxidation[1]. Rosiglitazone, a well-established PPARγ agonist, does not directly engage PPARα but may exert indirect effects on its expression under certain physiological conditions[2][3]. For researchers investigating PPARα modulation, this compound represents a tool for studying activation via post-translational modification, while rosiglitazone serves as a classic example of a selective PPARγ agonist with potential, though indirect and less characterized, crosstalk with PPARα signaling. Future studies employing the outlined experimental protocols are necessary to provide a direct quantitative comparison and further elucidate the nuanced interactions of these compounds with the PPAR signaling network.
References
- 1. This compound ameliorates insulin resistance by PKA-mediated phosphorylation of PPARα in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone increases the expression of peroxisome proliferator-activated receptor-gamma target genes in adipose tissue, liver, and skeletal muscle in the sheep fetus in late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bilobetin and Amentoflavone for Researchers and Drug Development Professionals
An objective analysis of the biochemical and pharmacological properties of two closely related biflavonoids, bilobetin and amentoflavone, supported by experimental data.
This guide provides a comprehensive comparison of this compound and amentoflavone, two naturally occurring biflavonoids found in plants such as Ginkgo biloba.[1][2] Both compounds share a common structural backbone and exhibit a wide range of similar biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] However, subtle structural differences lead to distinct mechanisms of action and varying potencies in different biological assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative pharmacology of these two molecules.
Biochemical and Pharmacological Properties
This compound and amentoflavone are both biflavonoids, meaning they are composed of two apigenin monomer units. The key structural difference lies in the linkage between these units and their methylation status. Amentoflavone is 3',8"-biapigenin, while this compound is a methylated derivative.[4][5] This structural variance influences their physicochemical properties and their interactions with biological targets.
Both molecules have been extensively studied for their therapeutic potential. Amentoflavone is recognized for its multifunctional biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[4] It has been shown to modulate various signaling pathways, such as NF-κB, PI3K/Akt, and ERK.[4] this compound also demonstrates a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antihyperlipidemic, and antiproliferative properties.[2][3] A notable mechanism of action for this compound involves the activation of the PPARα signaling pathway.[6]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and amentoflavone across several key biological activities. It is important to note that the data are compiled from various studies and experimental conditions may differ, which can influence the absolute values.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| This compound | HeLa | 48h | ~15 | [7] |
| Huh7 | 48h | 18.28 | ||
| HepG2 | 72h | 19 | ||
| Amentoflavone | KYSE-150 | 48h | ~100 | [8] |
| Eca-109 | 48h | ~100 | [8] | |
| U-87 MG | Not Specified | Not Specified | [9] | |
| SAS (in combination with cisplatin) | 24h | ~100 | [10] |
Table 2: Anti-inflammatory Activity
| Compound | Model | Parameter Measured | ED50 (mg/kg) | Reference |
| Amentoflavone | Rat carrageenan paw edema | Edema inhibition | 42 | [11] |
| Acetic acid writhing test | Analgesic effect | 9.6 | [11] |
Table 3: Antioxidant Activity (IC50 Values)
| Compound | Assay | IC50 (µM) | Reference |
| Amentoflavone | DPPH radical scavenging | 432.25 ± 84.05 | [5] |
| ABTS radical scavenging | 7.25 ± 0.35 | [5] | |
| Superoxide radical scavenging | 8.98 ± 0.23 | [5] |
Specific IC50 values for this compound in DPPH and ABTS assays were not found in the initial search, though it is reported to have antioxidant properties.[2]
Table 4: Enzyme Inhibition (Ki and IC50 Values)
| Compound | Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| This compound | UGT1A1 | Mixed | 0.18 | 0.15-0.67 | [12] |
| Amentoflavone | CYP2C9 | Mixed | Not Specified | 0.03 | [4] |
| CYP3A4 | Mixed | Not Specified | 0.07 | [4] | |
| α-glucosidase | Not Specified | Not Specified | 8.09 ± 0.023 | [5] | |
| α-amylase | Not Specified | Not Specified | 73.6 ± 0.48 | [5] | |
| PTP1B | Non-competitive | Not Specified | 7.3 ± 0.5 | [5] | |
| SARS-CoV 3CLpro | Not Specified | Not Specified | 8.3 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for a commonly used assay in the evaluation of these compounds.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13][14][15][16]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 2,000-4,000 cells/well) in 100 µL of growth medium and incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[17]
-
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or amentoflavone) or vehicle control (like DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[13][17]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: The plate is gently shaken to ensure complete solubilization of the formazan. The absorbance is then measured at a wavelength of 540-590 nm using a microplate reader.[17][18]
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by amentoflavone and this compound.
Amentoflavone's Inhibition of the NF-κB Signaling Pathway
Amentoflavone has been shown to exert its anti-inflammatory and anticancer effects in part by inhibiting the NF-κB signaling pathway.[4][19] It can prevent the degradation of IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[1][3]
References
- 1. Amentoflavone Inhibits Metastatic Potential Through Suppression of ERK/NF-κB Activation in Osteosarcoma U2OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Importance of a Biflavonoid 'this compound' in the Medicine: Medicinal Importance, Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound ameliorates insulin resistance by PKA-mediated phosphorylation of PPARα in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Anticancer Activity of Amentoflavone on Esophageal Squamous Cell Carcinoma: Bioinformatics, Structure-Based Virtual Screening, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchhub.com [researchhub.com]
- 17. researchtweet.com [researchtweet.com]
- 18. protocols.io [protocols.io]
- 19. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
Bilobetin's Activity on NF-κB Signaling: A Comparative Analysis with Known Inhibitors
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear factor-kappa B (NF-κB) inhibitory activity of bilobetin, a naturally occurring biflavonoid, with established NF-κB inhibitors. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to offer an objective resource for researchers in inflammation, immunology, and oncology.
Introduction to NF-κB and its Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and cancers. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of therapeutic research.
This compound, a biflavonoid found in Ginkgo biloba, has demonstrated anti-inflammatory properties, suggesting a potential role in modulating the NF-κB pathway. This guide compares the current understanding of this compound's activity with that of well-characterized NF-κB inhibitors: BAY 11-7085, MG-132, and Parthenolide. Due to the limited direct quantitative data on this compound's NF-κB inhibition, this comparison also includes data on the structurally related biflavonoids, amentoflavone and ginkgetin, to provide a broader context.
Quantitative Comparison of NF-κB Inhibitory Activity
| Compound | Target/Assay | Cell Line | IC50 Value | Reference(s) |
| This compound | NF-κB Activation | - | Data not available | - |
| Amentoflavone | NF-κB Activation (MTT Assay) | A549 (Lung Cancer) | 32.03 ± 1.51 µM | [1] |
| Ginkgetin | NF-κB/p53 Pathway Inhibition | - | Qualitative Inhibition | [2] |
| BAY 11-7085 | IκBα Phosphorylation | Various | ~10 µM | [3][4] |
| MG-132 | NF-κB Activation | - | 3 µM | |
| Parthenolide | NF-κB Activity (Reporter Assay) | HEK-Blue™ | Dose-dependent inhibition (significant at 15, 50, 70 µM) | [5] |
Mechanism of Action
The inhibitors discussed employ different strategies to block the NF-κB signaling cascade.
-
This compound and Related Biflavonoids (Amentoflavone, Ginkgetin): The precise mechanism of this compound's action on the NF-κB pathway is not fully elucidated. However, studies on the related biflavonoid amentoflavone suggest that it may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[6] Ginkgetin has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[7][8]
-
BAY 11-7085: This compound is an irreversible inhibitor of the IκB kinase (IKK) complex, specifically targeting the phosphorylation of IκBα.[3][4] By preventing IκBα phosphorylation, it blocks the subsequent ubiquitination and degradation of this inhibitory protein, thus sequestering NF-κB in the cytoplasm.
-
MG-132: As a proteasome inhibitor, MG-132 blocks the degradation of ubiquitinated IκBα.[9][10] This leads to the accumulation of IκBα in the cytoplasm and prevents the release and nuclear translocation of NF-κB.
-
Parthenolide: This sesquiterpene lactone has been shown to inhibit the IKK complex, preventing IκBα degradation and subsequent NF-κB activation.[11][12] Some studies also suggest it may directly interact with the p65 subunit of NF-κB.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Figure 1. The NF-κB signaling pathway and points of inhibition.
Figure 2. General experimental workflow for assessing NF-κB inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for commonly used assays to measure NF-κB activity.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
-
Treatment:
-
24 hours post-transfection, cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a known inhibitor for 1-2 hours.
-
Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Western Blot for IκBα Phosphorylation
This method directly assesses a key upstream event in NF-κB activation.
-
Cell Culture and Treatment:
-
Cells (e.g., RAW 264.7 macrophages) are cultured in appropriate media.
-
Cells are pre-treated with the inhibitor for 1-2 hours, followed by stimulation with TNF-α or LPS for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
-
Protein Extraction and Quantification:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the ratio of p-IκBα to total IκBα is calculated to determine the extent of inhibition.
-
Conclusion
While this compound exhibits promising anti-inflammatory effects, direct quantitative data on its NF-κB inhibitory activity remains to be established. The available information on structurally similar biflavonoids, such as amentoflavone, suggests that this class of compounds can inhibit the NF-κB pathway at micromolar concentrations. In comparison, established inhibitors like BAY 11-7085 and MG-132 demonstrate potent NF-κB inhibition with well-defined mechanisms of action.
Further research is warranted to elucidate the precise mechanism and potency of this compound as an NF-κB inhibitor. Head-to-head studies employing standardized assays, such as those detailed in this guide, will be crucial for accurately positioning this compound within the landscape of NF-κB modulating agents and for guiding future drug development efforts.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are generalized and may require optimization for specific experimental conditions.
References
- 1. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bay 11-7085 | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 5. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 6. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginkgetin attenuates bone loss in OVX mice by inhibiting the NF-κB/IκBα signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgetin ameliorates IL-1β-stimulated inflammation via modulating PI3K/AKT/NF-κB cascade in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Proper Disposal Procedures for Bilobetin
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Bilobetin, a biflavonoid compound often used in research. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Safety Data
While this compound is not classified as a hazardous material for transportation, it is crucial to handle it with care as with all laboratory chemicals.[1] It is considered slightly hazardous to water, and large quantities should be prevented from entering water systems. The primary health concerns are potential irritation upon contact.[1]
Summary of Safety Information:
| Hazard Category | Description | Source |
| Acute Toxicity | No data available; not classified.[1] | NIST SDS[1] |
| Skin Corrosion/Irritation | May cause irritation.[1] | NIST SDS[1] |
| Eye Damage/Irritation | May cause irritation.[1] | NIST SDS[1] |
| Respiratory/Skin Sensitization | No sensitizing effects are known. | Cayman Chemical SDS |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA.[1] | NIST SDS[1] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. | Cayman Chemical SDS |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn to minimize exposure:
-
Gloves: Use chemical-impermeable gloves that have been inspected prior to use.[2]
-
Eye Protection: Wear tightly fitting safety goggles.[2]
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, use adequate inhalation/respiratory protection.[1]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity and local regulations. The overarching principle is to dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1]
For Small Quantities (e.g., residual amounts in empty containers):
Some safety data sheets suggest that smaller quantities can be disposed of with household waste. However, in a professional laboratory setting, it is best practice to treat all chemical waste with a higher degree of caution.
-
Rinse the Container: Triple rinse the empty container with an appropriate solvent. For this compound, solvents such as Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol can be used.
-
Collect Rinsate: The solvent used for rinsing (rinsate) should be collected and disposed of as chemical waste.
-
Dispose of Container: Once thoroughly rinsed, the container can be disposed of in the normal trash, ensuring the original label is completely defaced.[3]
For Larger Quantities and Contaminated Materials:
-
Waste Collection:
-
Collect solid this compound waste in a clearly labeled, sealed container.
-
Collect solutions of this compound or solvent rinsate in a separate, compatible, and clearly labeled waste container.[3] Do not mix with incompatible waste streams.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3] Avoid using chemical formulas or abbreviations.
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for waste manifest and pickup scheduling.
-
Spill Cleanup Procedure
In the event of a this compound spill, follow these steps:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[2]
-
Wear PPE: Don the appropriate PPE as described in Section 2.
-
Containment: Prevent the spilled material from entering drains or water sources.[2]
-
Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials for disposal as chemical waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Bilobetin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal methods for the biflavonoid, Bilobetin. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it with care as it may cause irritation to the eyes, skin, and respiratory system.[1] Adherence to these guidelines will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[2] | To protect against potential eye irritation from dust or splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Impermeable material such as nitrile or neoprene. Gloves must be inspected before use. | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | Laboratory Coat | Standard lab coat. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required | A full-face respirator or NIOSH-approved respirator is recommended if dust is generated or exposure limits are exceeded.[1][2] | To prevent irritation to the mucous membranes and upper respiratory tract.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[2]
-
Use a chemical fume hood if there is a risk of dust or aerosol formation.
-
Ensure emergency exits and a risk-elimination area are established.[2]
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent fire hazards from electrostatic discharge.[2]
3. Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[2]
4. In Case of a Spill:
-
Avoid raising dust.
-
Provide adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill and collect the material mechanically.
-
Transfer the collected material to a chemical waste container for disposal in accordance with local regulations.[1]
5. First Aid Measures:
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]
-
After skin contact: Immediately wash with soap and plenty of water.[1][2]
-
After eye contact: Rinse with pure water for at least 15 minutes.[2]
-
After ingestion: Rinse mouth with water. Do not induce vomiting.[2]
-
In all cases of exposure, consult a doctor.[2]
Disposal Plan
-
Dispose of this compound and any contaminated materials as chemical waste.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Keep the chemical in suitable, closed containers for disposal.[2]
Visual Guides for Safe Handling
To further clarify the operational procedures, the following diagrams illustrate the handling workflow and the decision-making process for selecting appropriate PPE.
Caption: A flowchart illustrating the standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
